molecular formula C9H9BrFN B7988045 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1337745-23-9

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

カタログ番号: B7988045
CAS番号: 1337745-23-9
分子量: 230.08 g/mol
InChIキー: WRFUHFZARQVPJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H9BrFN and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFUHFZARQVPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738213
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337745-23-9
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling & Verification of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This technical guide provides a comprehensive spectroscopic framework for the identification and validation of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine . As a high-value chiral building block in medicinal chemistry, particularly for CNS-active agents and kinase inhibitors, the purity and structural integrity of this scaffold are critical.

The molecule features a 2,3-dihydro-1H-indene (indane) core functionalized with three distinct electronic modifiers:

  • C1-Amine: A chiral center introducing basicity and H-bonding capability.

  • C5-Bromine: A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Fluorine: A bioisostere that modulates pKa and metabolic stability, while introducing significant spin-spin coupling in NMR spectroscopy.

This guide moves beyond simple data listing to explain the diagnostic signatures required to distinguish this compound from its regioisomers (e.g., 4-bromo-6-fluoro variants).

Synthesis & Sample Preparation Context

To understand the impurity profile, one must recognize the genesis of the sample. The amine is typically derived from 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (CAS 1242157-14-7) via reductive amination or oxime reduction.

Experimental Workflow: Sample Preparation for Spectroscopy

Note: High-fidelity spectra require the removal of paramagnetic impurities (metal residues from reduction).

SamplePrep Raw Crude Amine (HCl Salt or Free Base) Base Free Base Liberation (1M NaOH/DCM) Raw->Base Partition Dry Drying (Na2SO4 + Filtration) Base->Dry Anhydrous Workup Solvent NMR Solvent (CDCl3 or DMSO-d6) Dry->Solvent Dissolution Tube NMR Tube (5mm Precision) Solvent->Tube Transfer

Figure 1: Critical sample preparation workflow to ensure sharp spectral lines and removal of hygroscopic salts.

Mass Spectrometry (MS) Profiling

The presence of Bromine provides the most reliable initial confirmation due to its unique isotopic abundance.

Diagnostic Criteria[1][2][3][4][5][6]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) is preferred due to the basic amine.

  • Molecular Ion:

    
    
    
  • Isotopic Pattern: The natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a characteristic 1:1 doublet for the molecular ion.
ParameterValueInterpretation
Formula

Neutral Molecule
Monoisotopic Mass 228.99 (

)
Base Peak
Observed

230.0 and 232.0 1:1 Intensity Ratio (Critical Check)
Fragmentation

Loss of

(Characteristic of primary amines)

Validation Check: If the


 and 

peaks are not approximately equal in height, the sample is likely contaminated with a non-brominated impurity or a de-halogenated byproduct (common in aggressive reductions).

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9]

The Fluorine atom at C7 is the dominant feature, causing splitting in both Proton and Carbon spectra. The following data assumes the Free Base in


.
NMR (Fluorine)[7][8]
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Multiplicity: Appears as a triplet or dd (decoupled from C, coupled to H) if proton decoupling is not applied.

  • Diagnostic Utility: A single sharp peak confirms regio-purity. Additional small peaks suggest the presence of the 4-fluoro isomer or unreacted starting material.

NMR (Proton)

The aromatic region is simplified because the ring is tetrasubstituted. We expect only two aromatic protons: H4 and H6 .

PositionShift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-6 7.05 - 7.15dd

,

Ortho to F (large coupling), Meta to H4.
H-4 7.25 - 7.35d or dd

,

Meta to H6, Para to F (smaller coupling).
H-1 4.30 - 4.45t or dd

Benzylic methine, deshielded by

.
H-3 2.70 - 2.95m-Benzylic methylene (rigid ring system).
H-2 1.60 - 2.50m-Aliphatic methylene (complex roof effect).
NH

1.50 - 2.00bs-Broad singlet, exchangeable with

.

Note: Shifts may vary by


 ppm depending on concentration and salt formation.
NMR (Carbon)

Carbon signals will be split by the Fluorine atom (


, spin 1/2).[1] This splitting is the ultimate proof of the substitution pattern.
  • C-7 (C-F ipso):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C-6 (Ortho to F):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C-5 (C-Br):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C-1 (C-N):

    
     ppm. Likely a singlet or weak doublet (too far from F).
    

Structural Connectivity Logic (Visualization)

The following diagram illustrates the coupling pathways that generate the complex splitting patterns described above. This logic is essential for interpreting the COSY and HSQC data.

NMR_Logic cluster_legend Interaction Key F7 Fluorine (F7) Spin Active H6 Proton H6 (Aromatic) F7->H6 3J Coupling (Strong ~9Hz) H4 Proton H4 (Aromatic) F7->H4 4J Coupling (Weak ~6Hz) C5 Carbon C5 (Brominated) F7->C5 3J C-F Coupling H6->H4 Meta Coupling (~1.5Hz) Legend Solid Line: Strong Coupling Dashed Line: Weak Coupling

Figure 2: Spin-spin coupling network centered on the Fluorine-7 nucleus, defining the aromatic splitting patterns.

Infrared (IR) Spectroscopy

While less specific than NMR, IR is vital for confirming the functional group transformation (Ketone


 Amine).
  • N-H Stretch: Two weak bands at 3300–3400 cm

    
      (primary amine).
    
  • C=C Aromatic: 1450–1600 cm

    
    .
    
  • C-F Stretch: Strong band at 1200–1250 cm

    
     .
    
  • Absence of C=O: The disappearance of the strong ketone peak at ~1710 cm

    
      is the primary indicator of reaction completion.
    

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities are common:

  • The Ketone Precursor: Detected by IR (

    
     cm
    
    
    
    ) or Carbon NMR (
    
    
    ppm).
  • Des-bromo analog: Result of over-reduction (hydrogenolysis of the C-Br bond). Detected by MS (Mass 151, no bromine pattern).

  • Enantiomeric Excess (ee): As C1 is chiral, the product exists as

    
     and 
    
    
    
    enantiomers. Standard NMR cannot distinguish these.
    • Protocol: Use Chiral HPLC (e.g., Chiralpak AD-H column) or derivatization with Mosher's acid chloride to determine ee%.

References

  • Compound Registry: this compound. PubChem CID 69366472. CAS 1337745-23-9.[2] Available at: [Link]

  • Precursor Data: 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.[3][4] PubChem CID 59473805.[4] CAS 1242157-14-7.[4] Available at: [Link]

  • Methodology (Fluorine Coupling): Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Methodology (Mass Spec): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Indane Scaffold in Kinase Inhibitor Discovery: Structural Rationale and Synthetic Optimization

[1]

Executive Summary

The discovery of novel kinase inhibitors has largely migrated from flat, aromatic heterocycles to more three-dimensional, conformationally restricted scaffolds. The indane (2,3-dihydro-1H-indene) and its oxidized derivative, indanone , represent a privileged class of scaffolds in this evolution. Unlike flexible alkyl chains, the indane ring system provides a rigid lipophilic bulk that can lock pharmacophores into bioactive conformations, significantly improving entropy of binding.

This guide details the medicinal chemistry rationale, synthetic pathways, and validation protocols for deploying indane scaffolds in kinase drug discovery. We focus specifically on aminoindane-based ATP-competitive inhibitors and indanone-based allosteric inhibitors , distinguishing them from the nitrogen-containing indazole class.

Part 1: The Pharmacophore Rationale

Structural Advantages of the Indane Core

In kinase inhibitor design, the "linker" region connecting the hinge-binding motif to the solvent-front or back-pocket moiety is critical. Linear alkyl linkers suffer from high entropic penalties upon binding. The indane scaffold solves this by:

  • Conformational Restriction: The fused 5-membered ring restricts the rotation of substituents (e.g., at C1 or C2), pre-organizing the molecule for the ATP pocket.

  • Chirality-Driven Selectivity: The C1 position of aminoindane is chiral. Kinase pockets are inherently chiral environments; utilizing enantiopure aminoindanes allows for exquisite discrimination between kinase isoforms (e.g., distinguishing AKT1 from AKT2).

  • Lipophilic Filling: The benzene ring of the indane system is ideal for occupying the hydrophobic Region II (gatekeeper vicinity) or the allosteric pocket in AGC kinases.

Pharmacophore Mapping

The diagram below illustrates the strategic placement of the indane scaffold within a typical Type I kinase inhibitor architecture.

IndanePharmacophorecluster_0ATP Binding Site InteractionsHingeHinge Binder(Heterocycle)LinkerLinker(Amide/Urea)Hinge->Linker H-Bond Donor/AcceptorIndaneIndane Scaffold(Hydrophobic Core)Linker->Indane CNv BondPocketHydrophobic Pocket(Gatekeeper/Back Cleft)Indane->Pocket Pi-Stacking / VdWSolventSolvent Front(Solubilizing Group)Indane->Solvent C5/C6 Substitution

Figure 1: Pharmacophore mapping of an indane-based kinase inhibitor. The indane core acts as a rigid spacer that orients the hinge binder while simultaneously occupying the hydrophobic back pocket.

Part 2: Rational Drug Design & SAR

The Aminoindane Strategy (Type I Inhibitors)

The most common application involves using 1-aminoindane or 2-aminoindane as the core.

  • C1-Position: Attachment point for the linker (urea or amide) connecting to the hinge binder. The S-enantiomer is frequently preferred for specific steric fits in the ribose pocket.

  • C5/C6-Position: Ideal for solubilizing groups (morpholine, piperazine) to reach the solvent front.

  • SAR Insight: Substitution at C5 with electron-withdrawing groups (F, Cl) often improves metabolic stability by blocking P450 oxidation sites.

The Indanone Strategy (Allosteric/Covalent)

Indanone derivatives (containing a ketone) are often explored as Michael acceptors (if

  • Case Example (Akt Inhibition): Indanone-based molecules like FCX-146 bind to the allosteric pocket of Akt (PH domain interface), locking the kinase in an inactive conformation (PH-in), unlike ATP-competitive inhibitors [1].

Part 3: Synthetic Pathways

To generate a library of indane-based inhibitors, we utilize a modular synthesis approach. The following protocol describes the synthesis of a Urea-Linked Aminoindane Inhibitor , a common architecture for VEGFR and PDGFR targets.

Synthetic Workflow Diagram

SynthesisWorkflowIndanone1-Indanone(Starting Material)ImineIntermediate ImineIndanone->Imine Ti(OiPr)4, THFAmineSourceChiral Amine/NH3AmineSource->ImineAminoIndaneChiral 1-AminoindaneImine->AminoIndane NaBH4 (Reductive Amination)FinalIndane-Urea InhibitorAminoIndane->Final DIPEA, DCM(Urea Formation)IsocyanateHeterocyclic Isocyanate(Hinge Binder)Isocyanate->Final

Figure 2: Modular synthesis of urea-linked aminoindane kinase inhibitors via reductive amination and urea coupling.

Detailed Protocol: Reductive Amination & Coupling

Objective: Synthesis of N-(heteroaryl)-N'-2,3-dihydro-1H-inden-1-ylurea.

Step 1: Formation of Chiral Aminoindane

  • Reagents: 5-fluoro-1-indanone (1.0 eq), (R)-tert-butyl sulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq).

  • Procedure: Dissolve ketone and sulfinamide in dry THF under

    
    . Add Ti(OEt)4 dropwise. Reflux for 6h.
    
  • Reduction: Cool to -48°C. Add

    
     (4.0 eq). Warm to RT and stir for 2h.
    
  • Hydrolysis: Treat with 4N HCl in dioxane to remove the sulfinyl group, yielding the chiral primary amine salt.

  • Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column).

Step 2: Urea Coupling

  • Activation: Dissolve the heterocyclic amine (hinge binder) in DCM/DIPEA. Add triphosgene (0.33 eq) at 0°C to generate the isocyanate in situ.

  • Coupling: Add the chiral aminoindane (from Step 1) to the isocyanate solution. Stir at RT for 4h.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Part 4: Validation Protocols (Self-Validating Systems)

Trustworthy data requires orthogonal assay formats. Do not rely solely on enzymatic data; cellular target engagement is mandatory.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay measures ADP formed from a kinase reaction, providing a linear correlation with activity.

  • Logic: Fluorescence-based assays (FRET) can suffer from interference by autofluorescent small molecules (like many indanes). Luminescence (ADP-Glo) is less prone to false positives/negatives.

  • Protocol:

    • Reaction: Incubate Kinase (5 ng/µL), ATP (

      
       concentration), Substrate (0.2 µg/µL), and Indane Inhibitor (serial dilution) in Kinase Buffer for 60 min at RT.
      
    • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase 
      
      
      Light).
    • Output: Measure RLU (Relative Light Units). Calculate

      
      .
      
Cellular Target Engagement: NanoBRET™
  • Logic: Proves the inhibitor enters the cell and binds the kinase in a physiological environment.

  • Protocol:

    • Transfect HEK293 cells with a Kinase-NanoLuc® fusion vector.

    • Treat cells with a cell-permeable fluorescent tracer (binds ATP pocket) and the Indane Inhibitor.

    • Mechanism: If the Indane Inhibitor binds, it displaces the tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).

Part 5: Data Presentation & Case Study

Structure-Activity Relationship (SAR) Table

The following data (composite based on literature trends for VEGFR2 inhibition [2]) demonstrates the impact of the indane substitution.

Compound IDScaffold CoreC1-Linker StereochemC5-SubstituentVEGFR2 IC50 (nM)Cellular IC50 (HUVEC)
IND-01 Indane(Racemic)-UreaH120850
IND-02 Indane(R)-UreaH45310
IND-03 Indane(S)-UreaH>10,000N.D.
IND-04 Indane(R)-UreaF1285
IND-05 Indane(R)-UreaMorpholine1845

Analysis:

  • Chirality (IND-02 vs IND-03): The (R)-enantiomer is 200x more potent, confirming the stereospecific fit of the indane ring in the hydrophobic pocket.

  • Electronic Effect (IND-04): Fluorine substitution improves potency, likely by modulating the pKa of the urea or filling a small hydrophobic cavity.

  • Solubility (IND-05): Morpholine addition maintains potency but significantly improves cellular activity (lower HUVEC IC50) due to better membrane permeability/solubility.

References

  • Vertex Pharmaceuticals & University of Arkansas. (2021). FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold.[1] PubMed. Available at: [Link]

  • ResearchGate. (2017). Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.[3][4][5] Available at: [Link]

Substituted 2,3-Dihydro-1H-Inden-1-Amines: A Technical Guide to Synthesis, Pharmacology, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indan-1-amine Scaffold

The 2,3-dihydro-1H-inden-1-amine nucleus represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing ligands for diverse biological targets. Its rigid, bicyclic structure, combining an aromatic ring with a cyclopentane ring, provides a well-defined three-dimensional arrangement for substituent presentation. This scaffold is particularly prominent in the development of agents targeting the central nervous system (CNS).

The paramount example of this class is Rasagiline, (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used clinically for the treatment of Parkinson's disease.[1][2] The therapeutic success of rasagiline has cemented the importance of this scaffold and spurred further investigation into its derivatives. This guide provides an in-depth review of the synthesis, stereochemical considerations, pharmacological activity, and structure-activity relationships (SAR) of this critical class of compounds for researchers and drug development professionals.

Part 1: Synthetic Strategies and Stereochemical Control

The synthesis of substituted 2,3-dihydro-1H-inden-1-amines hinges on the formation of the core amine and the stereoselective control of the C1 chiral center. The most common and industrially viable starting material is 2,3-dihydro-1H-inden-1-one (1-indanone).

Core Synthesis via Reductive Amination

A primary route to the indan-1-amine core is the reductive amination of 1-indanone. This can be achieved through a one-pot reaction or a stepwise approach involving the formation and subsequent reduction of an imine intermediate.[3][4]

General Workflow:

  • Imine Formation: 1-indanone is reacted with an appropriate amine (e.g., ammonia, a primary amine, or a chiral auxiliary).

  • Reduction: The resulting imine or enamine is reduced to the corresponding amine using various reducing agents.

A direct, one-pot synthesis of N-substituted derivatives can be performed. For instance, the synthesis of racemic rasagiline can be achieved by reacting 1-indanone directly with propargylamine in the presence of a reducing agent mixture like sodium borohydride and acetic acid.[5]

G Indanone 1-Indanone RacemicRasagiline Racemic N-Propargyl- 1-aminoindan Indanone->RacemicRasagiline + Propargylamine Propargylamine Propargylamine->RacemicRasagiline + ReducingAgent Reducing Agent (e.g., NaBH4/AcOH) ReducingAgent->RacemicRasagiline

Caption: Direct Reductive Amination Workflow.

Stereoselective Synthesis and Resolution

The biological activity of these compounds is highly dependent on the stereochemistry at the C1 position.[6] Therefore, obtaining enantiomerically pure compounds is critical.

Classical Resolution: A widely used method involves the resolution of a racemic intermediate. For example, racemic 1-aminoindan can be N-benzylated, and the resulting racemic N-benzyl-1-indanamine is then treated with a chiral acid, such as L-tartaric acid.[7] The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired (R)-enantiomer is then isolated, and the benzyl protecting group is removed via catalytic hydrogenation to yield enantiopure (R)-1-aminoindan.[7]

Asymmetric Synthesis: Modern approaches focus on asymmetric synthesis to avoid the loss of 50% of the material inherent in classical resolution.

  • Chiral Auxiliaries: 1-indanone can be condensed with a chiral amine, like (R)-phenylglycine amide, to form a diastereomeric ketimine. Subsequent metal-catalyzed reduction proceeds diastereoselectively. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched 1-aminoindan.[8]

  • Enzymatic Biocatalysis: Reductive aminases (RedAms) are increasingly used for the asymmetric synthesis of chiral amines.[9] Engineered RedAms can catalyze the direct conversion of 1-indanone and an amine donor (e.g., propargylamine) into a specific enantiomer of the product with high conversion and enantiomeric excess.[9][10]

Detailed Protocol: Synthesis and Resolution of (R)-1-Aminoindan

This protocol describes a field-proven method for obtaining the key chiral intermediate, (R)-1-aminoindan, starting from 1-indanone.

Step 1: Synthesis of Racemic N-Benzyl-1-aminoindan

  • To a solution of 1-indanone (1.0 eq) in a suitable solvent like ethanol, add benzylamine (1.1 eq).

  • Heat the mixture to form the corresponding enamine.

  • Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The crude racemic N-benzyl-1-aminoindan is purified by column chromatography.[7]

Step 2: Resolution with L-Tartaric Acid

  • Dissolve the racemic N-benzyl-1-aminoindan (1.0 eq) in a hot solvent mixture (e.g., methanol/water).

  • Add a solution of L-tartaric acid (0.5 eq) in the same solvent.

  • Allow the solution to cool slowly to room temperature to crystallize the (R)-N-benzyl-1-aminoindan-L-tartrate salt.

  • Filter the crystals and wash with a cold solvent. The diastereomeric purity can be checked by chiral HPLC. Recrystallization may be necessary to achieve high optical purity.[7]

Step 3: Liberation and Deprotection to (R)-1-Aminoindan

  • Treat the diastereomerically pure tartrate salt with a base (e.g., NaOH solution) to liberate the free amine, (R)-N-benzyl-1-aminoindan.

  • Extract the free amine into an organic solvent.

  • Subject the (R)-N-benzyl-1-aminoindan to catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol to cleave the benzyl group.[7]

  • After reaction completion, filter the catalyst and remove the solvent under reduced pressure to obtain (R)-1-aminoindan.[11]

This chiral amine is then typically alkylated with a propargyl electrophile (e.g., propargyl bromide or a sulfonate) to yield (R)-rasagiline.[12]

G cluster_0 Synthesis & Resolution cluster_1 Final Product Synthesis Indanone 1-Indanone RacemicAmine Racemic N-Benzyl-1-aminoindan Indanone->RacemicAmine 1. Benzylamine 2. NaBH4 DiastereomericSalt (R)-Amine Tartrate Salt (Crystallized) RacemicAmine->DiastereomericSalt L-Tartaric Acid ChiralAmine (R)-1-Aminoindan DiastereomericSalt->ChiralAmine 1. Base 2. H₂, Pd/C Rasagiline (R)-Rasagiline ChiralAmine->Rasagiline Propargyl Bromide, Base

Caption: Key steps in the synthesis of (R)-Rasagiline.

Part 2: Pharmacological Profile and Mechanism of Action

The primary pharmacological target for many substituted 2,3-dihydro-1H-inden-1-amines is Monoamine Oxidase B (MAO-B).

MAO-B Inhibition for Parkinson's Disease

Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters.[13] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B is the primary enzyme for dopamine degradation in the human brain.[14][15] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a dopamine deficit in the striatum. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its synaptic availability and alleviating motor symptoms.[15][16]

N-propargyl-1-aminoindans, like rasagiline, are mechanism-based irreversible inhibitors.[16] The propargylamine moiety is key to this mechanism. The inhibitor binds to the active site of MAO-B, which contains a flavin adenine dinucleotide (FAD) cofactor. The enzyme attempts to oxidize the inhibitor, leading to the formation of a reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor, thus permanently inactivating the enzyme.[16][17]

G Dopamine Dopamine (Synaptic) MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Rasagiline Rasagiline Rasagiline->MAOB Irreversible Inhibition

Caption: Mechanism of MAO-B Inhibition.

Neuroprotective Properties

Beyond symptomatic relief via MAO-B inhibition, rasagiline and its primary metabolite, 1-(R)-aminoindan, have demonstrated significant neuroprotective effects in preclinical models.[18][19][20] This activity is independent of MAO-B inhibition.[21] The proposed mechanisms include:

  • Anti-apoptotic Activity: Upregulation of pro-survival proteins like Bcl-2 and downregulation of pro-apoptotic proteins.[20][22]

  • Induction of Neurotrophic Factors: Increased expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[20][22]

  • Mitochondrial Protection: Prevention of the collapse of mitochondrial membrane potential, a key event in the apoptotic cascade.[22]

Notably, 1-(R)-aminoindan, which is a weak, reversible MAO-B inhibitor, retains potent neuroprotective properties, suggesting this effect is an intrinsic feature of the core scaffold.[18][21] This dual mechanism of action—symptomatic relief and potential disease modification—makes this class of compounds particularly compelling.

Part 3: Structure-Activity Relationships (SAR)

The SAR for MAO-B inhibition by substituted indan-1-amines is well-defined, with stereochemistry and the N-substituent being the most critical determinants of potency and selectivity.

The Critical Role of Stereochemistry

There is a profound stereoselectivity for the inhibition of MAO-B. The (R)-enantiomer, rasagiline, is a highly potent inhibitor, whereas the (S)-enantiomer is significantly less active by orders of magnitude.[1][6] This highlights a precise stereochemical requirement for optimal binding within the MAO-B active site.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
(R)-Rasagiline Rat Brain MAO-B4.43 ± 0.92[1]~93[1]
Rat Brain MAO-A412 ± 123[1]
(S)-Enantiomer Rat Brain MAO-B~16,800 (1/3800th activity of R)[6]Low / No Selectivity[6]
Rat Brain MAO-A~7,000[6]
(R)-Rasagiline Human Brain MAO-B14 ± 3.5[1]~51[1]
Human Brain MAO-A710 ± 93[1]

Table 1: Comparative inhibitory activity of Rasagiline enantiomers.

Influence of the N-Substituent

The N-substituent is crucial for the mechanism of action.

  • Propargyl Group: The N-propargyl (-CH₂-C≡CH) group is essential for the irreversible, mechanism-based inhibition of MAO-B.[16][]

  • Hydrogen (Primary Amine): The primary metabolite, 1-(R)-aminoindan, lacks the propargyl group. Consequently, it is only a weak, reversible inhibitor of MAO-B, demonstrating that the core scaffold alone does not confer potent inhibitory activity.[18][21]

  • Methyl Group: N-methylation of rasagiline reduces its inhibitory potency, suggesting steric constraints within the active site.[24]

Impact of Ring Substitution

Substitutions on the aromatic ring can modulate activity and selectivity. For example, hydroxylation at the 6-position of rasagiline was found to decrease its specificity for MAO-B.[24] This indicates that the hydrophobic nature of the aromatic ring contributes to selective binding in the predominantly hydrophobic active site of MAO-B.[14]

Caption: Key Structure-Activity Relationship Summary.

Conclusion and Future Perspectives

The substituted 2,3-dihydro-1H-inden-1-amine scaffold is a cornerstone in the development of MAO-B inhibitors for neurodegenerative diseases. The success of rasagiline underscores the importance of precise stereochemical control and the strategic incorporation of a propargylamine moiety for potent, irreversible inhibition. The inherent neuroprotective properties of the indan-1-amine core, independent of MAO-B inhibition, offer an exciting avenue for the development of future disease-modifying therapies.

Future research will likely focus on:

  • Novel Analogs: Synthesizing novel derivatives with substitutions on the aromatic ring to fine-tune pharmacokinetic properties and potentially engage other CNS targets.

  • Hybrid Molecules: Designing molecules that combine the indan-1-amine scaffold with other pharmacophores to create multi-target-directed ligands for complex neurodegenerative disorders.

  • Expanding Therapeutic Areas: Leveraging the neuroprotective and monoaminergic-modulating effects of this scaffold to explore its utility in other CNS conditions, such as depression and Alzheimer's disease.

The robust synthetic accessibility, well-understood pharmacology, and compelling dual mechanism of action ensure that the 2,3-dihydro-1H-inden-1-amine framework will remain a highly valuable platform in the ongoing quest for superior CNS therapeutics.

References

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (2023). Molecules. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. (2001). BioWorld. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Catalysis. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Academia.edu. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2019). RSC Publishing. [Link]

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. (2019). ACS Publications. [Link]

  • The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. (2010). PubMed. [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of the Indian Chemical Society. [Link]

  • Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. (2001). British Journal of Pharmacology. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

  • Rasagiline. Wikipedia. [Link]

  • Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. (2009). PubMed. [Link]

  • Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-( +)-α-phenethylamine. ResearchGate. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2010). Rambam Maimonides Medical Journal. [Link]

  • The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. (2009). ResearchGate. [Link]

  • Asymmetric reductive amination of 1‐indanone derivatives by using... (2022). ResearchGate. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. (2010). ResearchGate. [Link]

  • Crystalline Form of Rasagiline and Process for the Preparation Thereof. (2010).
  • Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice. (2015). PubMed. [Link]

  • Process for preparation of rasagiline and salts thereof. (2011).
  • Neuroprotective effects of 1-(R)-aminoindan against H2O2-induced... (2014). ResearchGate. [Link]

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. (1998). ResearchGate. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2010). ResearchGate. [Link]

  • Inactivation of Purified Human Recombinant Monoamine Oxidases A and B by Rasagiline and Its Analogues. (2004). Journal of Medicinal Chemistry. [Link]

  • (R)-(-)-1-Aminoindan. ChemBK. [Link]

  • Pharmacology of rasagiline (N-propargyl-1R-aminoindan). (1999). PubMed. [Link]

  • Stereoselective synthesis of aminoindanols via an efficient cascade aza-Michael–aldol reaction. (2013). Chemical Communications. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers. [Link]

  • A process for the preparation of (R)-1-aminoindanes. (2008).
  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). White Rose Research Online. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-precision, enantioselective synthesis of (S)-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine . This scaffold is a critical pharmacophore in the development of IDO1 inhibitors, kinase inhibitors, and CNS-active agents.

Executive Summary

The target molecule, (S)-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine (CAS 1337745-23-9), presents a specific synthetic challenge due to the peri-interaction between the 7-fluoro substituent and the C1 reaction center. Standard reductive amination often fails to achieve high enantiomeric excess (ee) due to this steric and electronic crowding.

This protocol utilizes Ellman’s Sulfinamide chemistry , which offers the highest reliability for 1-indanone derivatives. By using (R)-tert-butanesulfinamide as a chiral auxiliary, we induce a diastereoselective reduction that yields the (S)-amine with high fidelity (>98% ee expected after recrystallization).

Key Chemical Challenges Solved
  • 7-Fluoro Sterics: The fluorine atom at position 7 creates steric bulk near the carbonyl, requiring optimized Lewis acid activation (Ti(OEt)₄) for complete imine formation.

  • Enantiocontrol: The rigid bicyclic structure allows for predictable facial selectivity during hydride reduction.

  • Halogen Integrity: The protocol avoids Pd-catalyzed steps, preserving the 5-Bromo/7-Fluoro handles for downstream cross-coupling (e.g., Suzuki-Miyaura).

Retrosynthetic Analysis

The synthesis is disconnected into two primary phases: the construction of the indanone core (if not purchased) and the chiral amine installation.

Retrosynthesis cluster_legend Legend Target (S)-5-Bromo-7-fluoro-1-aminoindane (Target) Sulfinamide Sulfinyl Amine Intermediate (Diastereomerically Pure) Target->Sulfinamide Hydrolysis (HCl) Imine N-Sulfinyl Ketimine (Activated Electrophile) Sulfinamide->Imine Diastereoselective Reduction (NaBH4) Ketone 5-Bromo-7-fluoro-1-indanone (CAS 1242157-14-7) Imine->Ketone Condensation ((R)-t-BS, Ti(OEt)4) Acid 3-(4-Bromo-2-fluorophenyl)propanoic acid Ketone->Acid Intramolecular Friedel-Crafts key1 Final Product key2 Key Intermediate key3 Starting Material

Figure 1: Retrosynthetic logic flow. The critical stereocenter is established during the reduction of the N-Sulfinyl Ketimine.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Optional)

Note: If 5-Bromo-7-fluoro-1-indanone (CAS 1242157-14-7) is sourced commercially, proceed directly to Phase 2.

Objective: Cyclization of 3-(4-bromo-2-fluorophenyl)propanoic acid. Method: Intramolecular Friedel-Crafts Acylation.[1][2]

  • Setup: Charge a flame-dried round-bottom flask with 3-(4-bromo-2-fluorophenyl)propanoic acid (1.0 equiv).

  • Solvent: Add anhydrous DCM (0.5 M concentration).

  • Activation: Cool to 0°C. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 2 hours to form the acid chloride.

  • Cyclization: Cool to -10°C. Add AlCl₃ (1.5 equiv) portion-wise. The 7-position cyclization is favored electronically, but the 2-fluoro substituent on the ring directs the closure para to the fluorine is blocked, forcing closure ortho to the alkyl chain (position 1) and meta to the fluorine? Correction: The starting material is 3-(4-bromo-2-fluorophenyl)propanoic acid. The fluorine is at the 2-position of the phenyl ring. Cyclization occurs at the 6-position (which becomes the 7-position of the indanone).

  • Quench: Pour onto ice/HCl. Extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Phase 2: Enantioselective Amine Synthesis (Core Protocol)

This phase uses the Ellman Auxiliary method. To obtain the (S)-amine , we utilize (R)-tert-butanesulfinamide .

Step A: Ketimine Condensation

The 7-fluoro group creates steric hindrance. Standard MgSO₄ dehydration is insufficient; Ti(OEt)₄ is mandatory.

  • Reagents:

    • 5-Bromo-7-fluoro-1-indanone (10.0 mmol)

    • (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 equiv)

    • Titanium(IV) ethoxide (20.0 mmol, 2.0 equiv)

    • THF (anhydrous, 50 mL)

  • Protocol:

    • Dissolve the indanone and (R)-sulfinamide in anhydrous THF under N₂.

    • Add Ti(OEt)₄ via syringe. The solution will turn slightly yellow.

    • Critical Step: Heat to reflux (65°C) for 16–24 hours. Note: The 7-F substituent slows kinetics. Monitor by TLC/LCMS until ketone <5%.

    • Workup: Cool to RT. Pour into a stirred mixture of brine (50 mL) and EtOAc (50 mL). Add Celite. Stir vigorously for 10 mins to break up the Titanium emulsion. Filter through a Celite pad.

    • Isolation: Concentrate the filtrate. The crude sulfinyl imine is usually stable enough for the next step, but a quick silica plug (Hexanes/EtOAc 4:1) is recommended to remove residual titanium salts.

Step B: Diastereoselective Reduction[3]
  • Reagents:

    • Crude Sulfinyl Imine (from Step A)

    • NaBH₄ (Sodium Borohydride) (3.0 equiv)

    • THF (anhydrous) / MeOH (98:2 ratio)

  • Protocol:

    • Dissolve the imine in THF (0.2 M) and cool to -48°C (Dry ice/acetonitrile bath). Low temperature is crucial for high diastereomeric ratio (dr).

    • Add NaBH₄ as a solid in one portion.

    • Stir at -48°C for 4 hours, then allow to warm slowly to -20°C.

    • Mechanism Check: The hydride attacks from the face opposite the bulky tert-butyl group. For 1-indanones with (R)-sulfinamide, NaBH₄ typically yields the (S,R)-sulfinamide (S-configuration at Carbon, R at Sulfur).

    • Quench: Add Saturated NH₄Cl (aq) dropwise at -20°C.

    • Purification: Extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).

    • QC Point: Check dr by HPLC. If dr < 95:5, recrystallize from Hexane/EtOAc.

Step C: Cleavage to Final Amine
  • Reagents:

    • (S,R)-Sulfinamide intermediate

    • 4M HCl in Dioxane (or MeOH)

  • Protocol:

    • Dissolve the intermediate in MeOH.

    • Add 4M HCl in Dioxane (4 equiv).

    • Stir at RT for 1 hour. A white precipitate (Amine HCl salt) may form.

    • Workup: Concentrate to dryness. Triturate with Et₂O to remove sulfinic ester byproducts.

    • Free Basing: Dissolve the salt in water, basify with 1M NaOH to pH 10, and extract with DCM.

    • Final Product: (S)-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine.

Analytical Data & Validation

Expected Results Table
ParameterSpecificationMethod
Yield (Step A) > 85%1H NMR (Imine CH signal)
Yield (Step B) > 90%Isolated mass
Diastereomeric Ratio (dr) > 95:5HPLC (C18)
Final Enantiomeric Excess (ee) > 98%Chiral HPLC
Appearance Off-white solidVisual
Chiral HPLC Method (Recommendation)

To validate the enantiopurity of the final amine:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (S)-enantiomer typically elutes first on OD-H columns for 1-aminoindanes, but racemic standard injection is required for confirmation.

Workflow Diagram

Workflow Start Start: 5-Br-7-F-Indanone Step1 Step 1: Imine Formation (R)-t-BS, Ti(OEt)4 Reflux, 16h Start->Step1 Condensation Step2 Step 2: Reduction NaBH4, -48°C (Kinetic Control) Step1->Step2 Asymmetric Induction Step3 Step 3: Hydrolysis HCl / MeOH Deprotection Step2->Step3 Cleavage End Final Product: (S)-Amine HCl Salt Step3->End Isolation

Figure 2: Operational workflow for the bench chemist.

Expert Commentary (Troubleshooting)

  • The "7-Fluoro Effect": The fluorine at C7 exerts an electron-withdrawing effect, making the carbonyl carbon more electrophilic, which is good. However, the steric bulk is the dominant factor. If Step 1 conversion is low (<50% after 16h), do not add more catalyst. Instead, switch solvent to Toluene and increase temperature to 110°C.

  • Stereochemistry Reversal: If the (R)-amine is desired, simply switch to (S)-tert-butanesulfinamide in Step A. Alternatively, using L-Selectride instead of NaBH₄ in Step B with the original (R)-auxiliary often reverses selectivity to the (R)-amine due to the bulky hydride attacking from the less hindered face (though this is less predictable with the 7-F substituent).

  • Safety: Ti(OEt)₄ hydrolyzes to release ethanol and TiO₂. Ensure the quench is performed slowly to prevent rapid evolution of heat and clogging of filters.

References

  • Ellman's Auxiliary Review: Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev.2010 , 110, 3600–3740. Link

  • Indanone Synthesis: Abarca, B., et al. Improved synthesis of 1-indanones via intramolecular Friedel-Crafts acylation.[2] Tetrahedron2008 , 64, 3729-3735.

  • Stereoselectivity in Cyclic Ketones: Liu, G.; Cogan, D. A.; Ellman, J. A. Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. J. Am. Chem. Soc.[4]1997 , 119, 9913–9914. Link

  • IDO1 Inhibitor Relevance: Example of chiral amine intermediates in IDO1 inhibitors (BMS-986205 analogs). J. Med. Chem.2016 , 59, 541–551. Link

Sources

Application Note: Chiral Resolution of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

<_ _ _ _ _ _

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in pharmaceutical synthesis. The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles.[1] Consequently, the accurate determination of enantiomeric purity is a mandatory step in drug development and quality control.[1] This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights into system validation, making it an essential resource for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Drug Development

The biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable or toxic effects. The stark differences in the biological activity of enantiomers necessitate the development of stereoselective analytical methods to isolate and quantify the individual enantiomers of chiral drug candidates and intermediates.[1] this compound is a structurally significant chiral primary amine, and its enantiomeric purity is critical for the synthesis of downstream APIs.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for the separation and quantification of enantiomers.[2][3][4] This method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and enabling their separation.[1][2]

Method Development: A Rationale-Driven Approach

The successful chiral resolution of this compound hinges on the judicious selection of the CSP and the optimization of the mobile phase.

Chiral Stationary Phase (CSP) Selection: The Core of the Separation

The analyte is a primary amine with aromatic and halogenated functionalities. Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are renowned for their broad enantioselectivity and have demonstrated high success rates in resolving primary amines.[3][5][6] These CSPs offer a complex chiral environment with multiple interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for effective chiral recognition.[7][8]

For this application, a cellulose tris(3,5-dimethylphenylcarbamate) based CSP , such as a CHIRALPAK® AD-H or a similar column, is recommended. This selector has proven effective for a wide range of chiral compounds, including those with aromatic rings and hydrogen-bonding groups.

Mobile Phase Optimization: Fine-Tuning the Selectivity

The choice of mobile phase significantly influences the retention and resolution of the enantiomers. A normal-phase chromatographic mode, employing a mixture of an apolar solvent and an alcohol, is often the most effective for separating chiral amines on polysaccharide-based CSPs.[5]

  • Primary Solvents: A mixture of n-Hexane and a polar modifier like 2-Propanol (IPA) or Ethanol is a standard starting point. The ratio of these solvents controls the elution strength.

  • Mobile Phase Additives: The basic nature of the amine can lead to strong interactions with residual silanol groups on the silica support, resulting in poor peak shape and band broadening.[5] To mitigate these effects, a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), is crucial.[7] This additive competes with the analyte for active sites on the stationary phase, leading to improved peak symmetry and efficiency.[9][10]

Experimental Protocol

This section provides a step-by-step protocol for the chiral resolution of this compound.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

  • Chemicals:

    • Racemic this compound standard.

    • HPLC grade n-Hexane.

    • HPLC grade 2-Propanol (IPA).

    • Diethylamine (DEA), analytical grade.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterValueRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSPProvides the necessary chiral recognition for the analyte.[3][5]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v)Balances retention and resolution; DEA improves peak shape.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure good efficiency.
Column Temp. 25 °CStable temperature ensures reproducible retention times.[11]
Detection UV at 220 nmWavelength at which the analyte exhibits strong absorbance.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test compound in the mobile phase to a similar concentration as the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Analysis Workflow

The general workflow for the chiral analysis is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Racemate in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject onto Chiral Column Filter->Inject Separate Enantiomer Separation (Isocratic Elution) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (% ee) Integrate->Calculate

Figure 1. General workflow for chiral HPLC analysis.

Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.[1][2]

The formula for calculating % ee is:

% ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the chiral HPLC method should be performed in accordance with regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for its intended purpose.[12][13][14] The key validation parameters are summarized below.

Validation Parameters
ParameterObjectiveAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the enantiomers in the presence of impurities.Baseline resolution between enantiomers and any potential impurities.
Linearity To establish a linear relationship between the concentration of the minor enantiomer and its peak area.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Quantitation (LOQ) The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and % ee values remain within acceptable limits.

Conclusion

The detailed HPLC method presented in this application note provides a reliable and robust solution for the chiral resolution of this compound. The use of a cellulose-based chiral stationary phase in a normal-phase mobile system with a basic additive ensures excellent separation and peak shape. This method, once validated, is suitable for the accurate determination of enantiomeric purity in both research and quality control environments, thereby supporting the development of safe and effective chiral pharmaceuticals.

References

  • LCGC. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available from: [Link].

  • Isleem, A., et al. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Center for Biotechnology Information. Available from: [Link].

  • Padivitage, N., et al. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. 2017;100(1):65-73. Available from: [Link].

  • Padivitage, N., et al. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. Available from: [Link].

  • Lee, W. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):179-191. Available from: [Link].

  • Satinder, A. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link].

  • Sánchez, J., et al. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. 2012;61:130-135. Available from: [Link].

  • Chimalakonda, K., et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available from: [Link].

  • I.B.S. Chiral HPLC Method Development. I.B.S. Analytical. Available from: [Link].

  • Chimalakonda, K., et al. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. 2012;3(7):478-483. Available from: [Link].

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link].

  • Mbah, C. J. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. 2018;2(1):1. Available from: [Link].

  • Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. Available from: [Link].

  • Zhang, T., et al. Recent developments on polysaccharide-based chiral stationary phases for liquid-phase separation of enantiomers. TrAC Trends in Analytical Chemistry. 2012;39:160-174. Available from: [Link].

  • Sánchez, J., et al. Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. Available from: [Link].

  • Grimes, T., et al. Enhancing f-Element Separations with ADAAM-EH: The Impact of Phase Modifiers and a DGA Aqueous Complexant. OSTI.GOV. Available from: [Link].

  • Wang, Y., et al. Influence of the nature of polar modifier in mobile phase on chiral separation for compound 8 on RN-CF6 column. ResearchGate. Available from: [Link].

  • Kim, D. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. 2024. Available from: [Link].

  • Thongpanchang, T., et al. New GC investigation of chiral amine separation. Wiley Analytical Science. 2018. Available from: [Link].

  • Shimadzu. Chiral Separation Using SFC and HPLC. Shimadzu. Available from: [Link].

  • Arnaboldi, S., et al. Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study. AIR Unimi. Available from: [Link].

  • ZeptoMetrix. Mobile Phase Modifiers. ZeptoMetrix. Available from: [Link].

  • Pandey, P. K. HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharma Knowledge. 2025. Available from: [Link].

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link].

  • Phenomenex. The Chiral Notebook. Phenomenex. Available from: [Link].

Sources

"mass spectrometry fragmentation pattern of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide to the mass spectrometry (MS) characterization of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine (BFIA).[1] This molecule is a critical chiral building block in the synthesis of CNS-active agents and kinase inhibitors.[1] Its unique halogenation pattern (Br/F) presents specific challenges and opportunities for isotopic validation.[1] This guide details the Electrospray Ionization (ESI) fragmentation pathways, isotopic signatures, and a self-validating protocol for its identification in complex matrices.[1]

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Formula

Monoisotopic Mass (

)
228.9902 Da
Monoisotopic Mass (

)
230.9882 Da
Key Structural Features Primary amine (benzylic), fused indane ring, mixed halogenation (Br/F)

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of BFIA in 1 mL Methanol (HPLC grade) to generate a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (final conc. ~1 µg/mL).

    • Rationale: Formic acid ensures full protonation of the primary amine (

      
      ), maximizing 
      
      
      
      sensitivity.
LC-MS/MS Parameters (Q-TOF/Orbitrap)
  • Ionization Source: ESI Positive Mode (

    
    ).[1]
    
  • Spray Voltage: 3.5 kV.[1]

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the labile amine loss and the stable aromatic core fragmentation.

Results & Discussion: Fragmentation Logic

The Isotopic Fingerprint (The "Anchor")

Before analyzing fragmentation, the precursor ion (


) validates the presence of the molecule via the bromine isotope pattern.
  • Observation: A distinct 1:1 doublet at m/z 230.0 and m/z 232.0 .[1]

  • Validation: If this 1:1 ratio is absent (e.g., a 3:1 ratio implies Chlorine; no split implies no halogen), the peak is not BFIA.

Primary Fragmentation: The Deamination Pathway

The most labile bond in aminoindanes is the benzylic C-N bond.

  • Mechanism: Protonation occurs on the amine.[1][2] Inductive cleavage triggers the neutral loss of Ammonia (

    
    , 17.03 Da).
    
  • Product: Formation of the 5-bromo-7-fluoro-1-indanyl cation .[1]

  • m/z Shift:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
  • Significance: This is the "Base Peak" at low collision energies (10-20 eV).[1]

Secondary Fragmentation: Halogen Loss & Ring Contraction

At higher energies (>30 eV), the indanyl cation destabilizes.

  • Path A: Loss of HBr: The cation eliminates Hydrogen Bromide (

    
    , ~80-82 Da) to form a fluoro-indenyl aromatic core.[1]
    
    • m/z:

      
       (Converges to a single mass as Br is lost).[1]
      
  • Path B: Tropylium Rearrangement: The indanyl cation often rearranges to a substituted tropylium ion before fragmenting further, typically losing

    
     (acetylene) or HF, though HBr loss is energetically favored due to the weaker C-Br bond compared to C-F.
    

Fragmentation Pathway Diagram

The following diagram illustrates the validated fragmentation tree.

BFIA_Fragmentation Precursor Precursor Ion [M+H]+ m/z 230.0 / 232.0 (1:1 Isotope Ratio) IndanylCation Indanyl Cation [M+H - NH3]+ m/z 213.0 / 215.0 (Base Peak) Precursor->IndanylCation Neutral Loss: NH3 (-17 Da) Low CE (15 eV) FluoroIndenyl Fluoro-indenyl Cation [M+H - NH3 - HBr]+ m/z 133.0 (Monoisotopic) IndanylCation->FluoroIndenyl Neutral Loss: HBr (-80/82 Da) High CE (35+ eV) Tropylium Ring Opening/Rearrangement (Tropylium-like intermediates) IndanylCation->Tropylium Isomerization

Figure 1: ESI+ Fragmentation pathway of this compound showing the critical transition from the brominated doublet to the de-brominated core.[1]

Summary of Diagnostic Ions

Ion Identitym/z (

)
m/z (

)
Formula (Ion)Collision Energy
Precursor 229.99 231.99

MS1 (Scan)
Des-amino 212.96 214.96

Low (15-20 eV)
Core 133.04 133.04

High (>35 eV)

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for Nitrogen Rule and isotopic patterns).

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of aminoindanes in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Contextual grounding for aminoindane scaffold fragmentation).

  • NIST Chemistry WebBook. "Isotopic Compositions for Bromine and Fluorine."[1] [Link]

  • PubChem Compound Summary. "5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one" (Ketone precursor analog for structural verification).[1] [Link]

Sources

"cell-based assay development for 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Development of Cell-Based Assays for 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The characterization of novel chemical entities is a cornerstone of drug discovery. This compound is a compound with potential biological activity, yet its mechanism of action and cellular targets are not publicly defined. This document provides a comprehensive, strategy-driven guide for the development of cell-based assays to elucidate its biological function. As a Senior Application Scientist, this guide eschews a rigid template, instead presenting a logical, phased approach that begins with foundational safety profiling and progresses to hypothesis-driven functional assays targeting high-probability protein classes. We emphasize the causality behind experimental choices and the inclusion of self-validating controls to ensure data integrity and trustworthiness.

Phase 1: Foundational Profiling & Hypothesis Generation

Before investigating specific mechanisms, it is imperative to understand the compound's fundamental interaction with living cells. The primary goals of this phase are to establish a safe therapeutic window for subsequent experiments and to generate initial hypotheses about the compound's biological target class.

Initial Assessment: Cellular Viability and Cytotoxicity

A compound's efficacy can only be assessed at concentrations that do not induce overt toxicity.[1][2] Therefore, the first step is to determine the concentration-dependent effect of this compound on cell health. These assays distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and are crucial for interpreting all future functional data.[2][3]

Rationale: Performing functional assays within a cytotoxic concentration range would yield misleading data, as any observed signal modulation could be an artifact of cell death rather than specific target engagement. We will utilize a robust, luminescence-based assay that measures intracellular ATP levels as an indicator of metabolic activity and viability.

Protocol 1: ATP-Based Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, a marker of metabolically active cells. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal directly proportional to the number of viable cells.[3]

Materials:

  • Cell Line: A common, robust cell line such as HEK293, HeLa, or a project-relevant line (e.g., a neuroblastoma line like SH-SY5Y if CNS effects are suspected).

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Assay Reagent: Commercially available ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plates: Opaque-walled 96- or 384-well microplates suitable for luminescence.

  • Positive Control: A known cytotoxic agent like Staurosporine or Doxorubicin.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into the microplate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Preparation: Perform a serial dilution of the 10 mM compound stock in culture medium to create a concentration gradient (e.g., 100 µM down to 1 nM). Also prepare dilutions for the positive control.

  • Cell Treatment: Add the diluted compound, vehicle control (DMSO at the highest concentration used), and positive control to the respective wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Interpretation:

  • Normalize the data by setting the vehicle-only wells to 100% viability and wells with no cells to 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic) to calculate the CC₅₀ (50% cytotoxic concentration). All subsequent functional assays should be conducted at concentrations well below the determined CC₅₀ value (typically ≤1/10th of the CC₅₀).

ParameterDescriptionExample Value
Compound Stock Initial concentration in DMSO.10 mM
Top Concentration Highest concentration tested in the assay.100 µM
Incubation Time Duration of cell exposure to the compound.48 hours
CC₅₀ Concentration at which cell viability is reduced by 50%.> 50 µM
Therapeutic Window Recommended concentration range for functional assays.0.1 nM - 5 µM
Hypothesis Generation: Target Class Prediction

With no known biological target, we must formulate hypotheses based on the compound's chemical structure. The 1-aminoindan scaffold is a "privileged structure" frequently found in compounds targeting the central nervous system. This suggests three high-probability target classes:

  • G Protein-Coupled Receptors (GPCRs): The largest family of cell surface receptors and a major drug target class.[4][5]

  • Ion Channels: Critical for regulating membrane potential and cellular signaling.[6][7]

  • Protein Kinases: Key regulators of nearly all cellular processes; aberrant activity is linked to many diseases.[8][9]

The following workflow illustrates the strategic progression from foundational assays to specific, hypothesis-driven functional screens.

Assay_Development_Workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Hypothesis-Driven Functional Screening cluster_phase3 Phase 3: Hit Validation & MOA A Compound Synthesis & QC B Protocol 1: Cell Viability & Cytotoxicity (Determine CC₅₀) A->B C Establish Safe Therapeutic Window B->C D Hypothesis A: GPCR Modulator C->D Inform Assay Concentrations E Hypothesis B: Ion Channel Modulator C->E Inform Assay Concentrations F Hypothesis C: Kinase Inhibitor C->F Inform Assay Concentrations D_assays cAMP Assay Calcium Flux β-Arrestin Assay D->D_assays E_assays Membrane Potential Assay Specific Ion Flux Assay E->E_assays F_assays Cellular Phospho-Assay F->F_assays G Dose-Response Analysis (EC₅₀ / IC₅₀) D_assays->G E_assays->G F_assays->G H Mechanism of Action Studies (e.g., Agonist vs. Antagonist) G->H

Fig 1. Strategic workflow for cell-based assay development.

Phase 2: Hypothesis-Driven Functional Assays

Based on the hypotheses generated, we now deploy specific cell-based assays designed to provide functional readouts for each potential target class.

Hypothesis A: GPCR Modulation

GPCRs transduce extracellular signals into intracellular responses primarily through G proteins or β-arrestin pathways.[4] Assays targeting the downstream second messengers of these pathways are highly effective for high-throughput screening.[10][11]

GPCR_Signaling cluster_G_protein G Protein Pathways cluster_arrestin β-Arrestin Pathway Compound Test Compound GPCR GPCR Compound->GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq Arrestin β-Arrestin Recruitment GPCR->Arrestin Binding AC Adenylyl Cyclase Gs->AC + Gi->AC - PLC Phospholipase C Gq->PLC + cAMP ↑ cAMP AC->cAMP cAMP_dec ↓ cAMP AC->cAMP_dec Ca ↑ Ca²⁺ PLC->Ca

Fig 2. Simplified GPCR signaling pathways and assay readouts.

Protocol 2: cAMP Second Messenger Assay

Principle: This assay quantifies cyclic AMP (cAMP), a second messenger modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors. We will use a competitive immunoassay in a homogeneous time-resolved fluorescence (HTRF) format, which offers high sensitivity and robustness.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells, potentially engineered to express a specific GPCR of interest.

  • Compound: Test compound and a known GPCR agonist/antagonist (e.g., Isoproterenol for Gs, Forskolin to stimulate cAMP for Gi inhibition).

  • Assay Kit: Commercial HTRF-based cAMP detection kit.

  • Plates: Low-volume, white 384-well microplates.

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer provided with the assay kit.

  • Agonist Mode:

    • Add cells to wells containing serial dilutions of the test compound or a known Gs agonist.

    • Incubate at room temperature for 30 minutes.

  • Antagonist Mode (for Gi):

    • Add cells to wells containing serial dilutions of the test compound.

    • Add a fixed concentration of a cAMP-stimulating agent like Forskolin to all wells (except negative control).

    • Incubate at room temperature for 30 minutes.

  • Lysis & Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis & Interpretation:

  • Calculate the 665/620 ratio and normalize the data.

  • An increase in cAMP (decrease in HTRF signal) suggests Gs activation.

  • A decrease in Forskolin-stimulated cAMP (increase in HTRF signal) suggests Gi activation.

  • Calculate EC₅₀ (agonist mode) or IC₅₀ (antagonist mode) from dose-response curves.

Hypothesis B: Ion Channel Modulation

Ion channels are pores that allow the passage of specific ions across cell membranes. Their modulation can be detected by measuring changes in membrane potential or the flux of specific ions.[12][13]

Protocol 3: Fluorescent Membrane Potential Assay

Principle: This assay uses a fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential. Depolarization (often caused by cation channel opening) increases fluorescence, while hyperpolarization decreases it. This provides a global readout of ion channel activity.

Materials:

  • Cell Line: A cell line endogenously expressing ion channels of interest (e.g., neuronal cells) or an engineered cell line.

  • Compound: Test compound and known channel modulators (e.g., KCl for depolarization, a known channel opener/blocker).

  • Assay Kit: Commercial membrane potential assay kit (e.g., FLIPR® Membrane Potential Assay Kit).

  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR® or FlexStation®).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into the microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a compound plate with serial dilutions of the test compound and appropriate controls.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the instrument.

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument will automatically add the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity kinetically for several minutes.

Data Analysis & Interpretation:

  • Analyze the kinetic data by measuring the maximum fluorescence change from baseline.

  • A significant increase in fluorescence indicates depolarization (potential channel activation).

  • A significant decrease in fluorescence indicates hyperpolarization.

  • For antagonist screening, pre-incubate with the test compound before adding a known activating agent. A reduction in the activator's signal indicates blockade.

Hypothesis C: Protein Kinase Inhibition

Cell-based kinase assays measure the phosphorylation of a specific substrate within the complex cellular environment, providing a more biologically relevant context than biochemical assays.[9][14]

Protocol 4: Cellular Substrate Phosphorylation Assay

Principle: This assay quantifies the phosphorylation level of a specific kinase substrate in cell lysates. We will describe a TR-FRET-based method that uses a pair of antibodies—one recognizing the total substrate protein and another specific to the phosphorylated form—to generate a FRET signal proportional to the level of phosphorylation.[15]

Materials:

  • Cell Line: A cell line where the target kinase pathway is active or can be stimulated (e.g., A549 cells for the EGFR pathway).

  • Compound: Test compound and a known inhibitor for the target kinase (e.g., Gefitinib for EGFR).

  • Stimulant: A growth factor or chemical to activate the pathway (e.g., EGF for the EGFR pathway).

  • Assay Kit: Commercial TR-FRET-based cellular kinase assay kit (e.g., LANCE® Ultra or HTRF®).

  • Plates: White 384-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Add serial dilutions of the test compound or known inhibitor and incubate for 1-2 hours.

  • Pathway Stimulation: Add the stimulant (e.g., EGF) to all wells except the unstimulated control. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add the lysis buffer containing the TR-FRET antibody pair.

  • Incubation: Incubate the sealed plate for 4 hours or overnight at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader.

Data Analysis & Interpretation:

  • Calculate the FRET ratio and normalize the data to the stimulated (100%) and unstimulated (0%) controls.

  • A dose-dependent decrease in the FRET signal indicates inhibition of the kinase pathway.

  • Plot the normalized signal against the log of the compound concentration to determine the IC₅₀.

Conclusion and Next Steps

This application note outlines a systematic, multi-phased strategy for characterizing the novel compound this compound. By beginning with essential cytotoxicity profiling, a safe concentration range can be established for subsequent hypothesis-driven functional screening. The proposed assays for GPCRs, ion channels, and protein kinases represent high-probability starting points based on the compound's chemical structure. A positive "hit" in any of these primary assays would trigger Phase 3 of the workflow: hit validation. This involves confirming the dose-response relationship, determining potency (EC₅₀/IC₅₀), and conducting further mechanism-of-action studies (e.g., agonist vs. antagonist assays, substrate competition, or patch-clamp electrophysiology) to precisely define the compound's biological activity and therapeutic potential.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC, National Center for Biotechnology Information. [Link]

  • Ion Channel Functional Assays for Screening and Profiling. Eurofins Discovery. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Cell Viability Assays. Molecular Devices. [Link]

  • High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed, National Center for Biotechnology Information. [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience. [Link]

  • The Role of Cell Viability Studies in Modern Drug Development. G-Biosciences. [Link]

  • Cell Based Assays Development. Sygnature Discovery. [Link]

  • A review for cell-based screening methods in drug discovery. PMC, National Center for Biotechnology Information. [Link]

  • Ion Channel Assay Services. Reaction Biology. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI, National Center for Biotechnology Information. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC, National Center for Biotechnology Information. [Link]

Sources

Application Note and Protocol: Automated Synthesis and Quality Control of a Novel Indenamine PET Tracer, N-[¹¹C]methyl-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1][2] The development of novel PET radiotracers is critical for advancing our understanding of disease and for accelerating drug development.[1][2] This document provides a comprehensive guide to the synthesis and radiolabeling of a novel tracer based on the 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine scaffold. Due to the inherent challenges of directly incorporating a short-lived radioisotope to form a primary amine, this protocol focuses on a robust and widely applicable N-methylation strategy. We detail the multi-step synthesis of the primary amine precursor and its subsequent, rapid radiolabeling with Carbon-11 ([¹¹C]) to produce N-[¹¹C]methyl-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine. This guide includes detailed, step-by-step protocols for organic synthesis, automated radiosynthesis, and rigorous quality control, designed to meet the standards required for preclinical and translational research.

Introduction and Rationale

The 1-indanamine framework is a privileged scaffold in medicinal chemistry, forming the core of several neurologically active compounds. The specific substitution pattern of 5-bromo and 7-fluoro is designed to modulate the molecule's lipophilicity, metabolic stability, and binding affinity for potential targets within the central nervous system (CNS), such as monoamine transporters or enzymes. The development of a PET tracer based on this scaffold would enable in vivo target engagement studies, dose-finding, and the investigation of disease-related changes in target density.

Carbon-11 is a positron-emitting radionuclide with a half-life of 20.4 minutes.[2] Its short half-life is advantageous for performing multiple scans in the same subject on the same day, allowing for test-retest studies or baseline and post-intervention comparisons.[2] Furthermore, as carbon is ubiquitous in organic molecules, its incorporation as a radiolabel does not alter the compound's intrinsic biological properties, making it a true tracer.[3] The most common and reliable method for incorporating Carbon-11 is through methylation of heteroatoms (N, O, S) using high-activity agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4] This guide leverages this well-established "workhorse" reaction of PET chemistry for its efficiency and reliability.[4]

Synthesis of Precursor and Reference Standard

The successful radiosynthesis of a PET tracer is predicated on the high-purity synthesis of both a non-radiolabeled "cold" reference standard and the immediate precursor for the radiolabeling step. In this case, the primary amine, this compound, serves as the precursor for N-methylation. The corresponding N-methylated product serves as the reference standard.

Retrosynthetic Strategy

The synthesis begins with the construction of the indanone core, followed by its conversion to the target amine. The retrosynthetic analysis highlights the key disconnection points.

G cluster_0 Retrosynthesis Target N-Methyl-5-bromo-7-fluoro-1-indanamine (Reference Standard) Precursor 5-Bromo-7-fluoro-1-indanamine (Labeling Precursor) Target->Precursor N-methylation Indanone 5-Bromo-7-fluoro-1-indanone Precursor->Indanone Reductive Amination PropionicAcid 3-(3-Bromo-5-fluorophenyl)propanoic acid Indanone->PropionicAcid Intramolecular Friedel-Crafts Cyclization StartingMaterials Commercially Available Starting Materials PropionicAcid->StartingMaterials

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Rich Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving electron-rich amine substrates, such as anilines. These couplings are notoriously challenging due to the unique electronic properties of the substrates, which can complicate the catalytic cycle. This resource is structured to help you diagnose and resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki couplings with electron-rich anilines so difficult?

A1: The primary challenge lies in the final step of the catalytic cycle: reductive elimination. The electron-donating nature of the amine group increases the electron density on the palladium center of the key diarylpalladium(II) intermediate. This electronic enrichment makes it more difficult for the palladium to undergo the reduction from Pd(II) to Pd(0) that is required to release the final biaryl product and regenerate the active catalyst.[1][2] Additionally, the basic nitrogen atom of the aniline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

Q2: I'm not seeing any product. Is my catalyst dead?

A2: While catalyst deactivation is possible, a complete lack of product often points to a failure in one of the initial steps of the catalytic cycle. The first step, oxidative addition of the aryl halide to the Pd(0) complex, can be sluggish, especially with electron-rich aryl chlorides.[1][4] Ensure your palladium source is active and that you are using a ligand that promotes this step. Also, verify that your reaction is truly anaerobic, as oxygen can rapidly deactivate Pd(0) catalysts.

Q3: Should I use a boronic acid or a boronic ester?

A3: Both can be effective, but they offer a trade-off. Boronic acids are generally more reactive than boronic esters.[5] However, they are also more susceptible to a key side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[1][6] Boronic esters, such as pinacol esters, are more stable and less prone to this side reaction.[1] If you are experiencing significant protodeboronation, switching to a boronic ester is a recommended strategy.[1][7]

Q4: My reaction is low-yielding. What is the first thing I should check?

A4: For low-yielding reactions, first re-evaluate your choice of ligand and base. These two components are critical for facilitating the challenging steps of the catalytic cycle with electron-rich amines. Bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and the difficult reductive elimination step.[1][8] The base is crucial for activating the boronic acid in the transmetalation step.[9][10] An incomplete reaction could be due to a suboptimal combination of these key reagents.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem 1: Low to No Product Formation

Q: My reaction has stalled, and I'm only recovering starting materials. I'm using an electron-rich bromoaniline. What's going wrong?

A: Causal Analysis & Solution

When starting materials are recovered, the catalytic cycle is likely failing at the outset. The most probable culprits are the oxidative addition or transmetalation steps.

  • Inefficient Oxidative Addition: The C-Br bond of an electron-rich aniline is less electrophilic, making the oxidative addition to the Pd(0) center slower. The choice of ligand is paramount here.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium, which facilitates the cleavage of the C-Br bond.[8][9] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃.[2][11]

  • Failed Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the organoboron species by a base.[9][12]

    • Solution:

      • Base Choice: Ensure you are using an appropriate base. Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[13][14]

      • Solubility: The base must have some solubility in the reaction medium to be effective. If using a carbonate or phosphate base in an anhydrous solvent like toluene or dioxane, the addition of a small amount of water can be crucial to facilitate the reaction.[2][15]

Problem 2: Significant Side Product Formation

Q: I'm getting a good conversion of my starting material, but my desired product is only a minor component. What are the major side reactions and how can I suppress them?

A: Causal Analysis & Solution

With electron-rich amines, several side reactions can compete with the desired cross-coupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, resulting in the formation of an arene byproduct corresponding to your boronic acid starting material.[6] It is often promoted by high temperatures and aqueous basic conditions.[1]

    • Mitigation:

      • Use a more stable boronic ester (e.g., pinacol, MIDA) instead of the boronic acid.[1][7]

      • Minimize the amount of water in the reaction or switch to anhydrous conditions if feasible.[1]

      • Use a milder base or a two-phase solvent system to control the basicity of the aqueous phase.[1]

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a symmetrical biaryl.

    • Mitigation:

      • Ensure strict anaerobic conditions. Oxygen can promote the homocoupling pathway.

      • Lower the catalyst loading. High concentrations of palladium can sometimes favor homocoupling.

  • Dehalogenation: The aryl halide is reduced to the corresponding arene instead of undergoing coupling. This happens when the intermediate palladium-aryl complex reacts with a hydride source.[11]

    • Mitigation:

      • Avoid solvents that can act as hydride donors, such as alcohols. Aprotic solvents like dioxane or toluene are generally preferred.[11]

      • Choose a base that is not a hydride source. Avoid bases like sodium formate.

Visualizing the Challenge: The Suzuki Catalytic Cycle

The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the step that is often rate-limiting for electron-rich amines.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdL2X Ar-Pd(II)L2-X (Oxidative Adduct) ArPdL2R Ar-Pd(II)L2-R' (Transmetalation Product) ArPdL2X->ArPdL2R ArPdL2R->Pd0 Product Ar-R' (Product) ArPdL2R->Product Reductive Elimination (Often Rate-Limiting for Electron-Rich Amines) cat_out Regenerated Pd(0)L2 sub_in Ar-X (Electron-Rich Amine) sub_in->Pd0 boron_in R'-B(OR)2 boron_in->ArPdL2X Transmetalation base_in Base (e.g., K3PO4) Troubleshooting_Workflow start Low Yield or No Reaction check_sm Analysis of Crude Mixture: Recovered Starting Materials? start->check_sm check_byproducts Analysis of Crude Mixture: Major Side Products? check_sm->check_byproducts No ox_add Problem: Inefficient Oxidative Addition or Transmetalation check_sm->ox_add Yes proto Protodeboronation? (Arene from Boronic Acid) check_byproducts->proto Yes sol_sm Solution: 1. Use bulkier, more electron-rich ligand (e.g., XPhos). 2. Change base (K3PO4, Cs2CO3). 3. Ensure base is soluble (add H2O). ox_add->sol_sm success Reaction Optimized sol_sm->success dehalo Dehalogenation? (Arene from Aryl Halide) proto->dehalo No sol_proto Solution: 1. Switch to Boronic Ester (Pinacol). 2. Use anhydrous conditions. 3. Use milder base (e.g., KF). proto->sol_proto homo Homocoupling? (Symmetrical Biaryl) dehalo->homo No sol_dehalo Solution: 1. Use aprotic solvent (Toluene, Dioxane). 2. Ensure base is not a hydride source. dehalo->sol_dehalo sol_homo Solution: 1. Ensure rigorous exclusion of O2. 2. Lower catalyst loading. homo->sol_homo sol_proto->success sol_dehalo->success sol_homo->success

Sources

Technical Support Center: Improving the Regioselectivity of Indane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced strategies in the regioselective functionalization of indane. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indane scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guides

Controlling regioselectivity in the functionalization of the indane ring system is a frequent challenge, leading to product mixtures and diminished yields of the target isomer. This guide offers a systematic approach to diagnose and resolve these issues.

Issue 1: My C-H activation reaction on an unsubstituted indane is non-selective, yielding a mixture of aromatic and benzylic functionalized products.

When C-H activation reactions on indane result in poor regioselectivity, it is essential to analyze the directing capabilities of your chosen system and the inherent reactivity of the C-H bonds.

Troubleshooting Workflow:

start Start: Poor Regioselectivity (Mixture of aromatic and benzylic products) step1 Step 1: Introduce a Directing Group (DG) - Choose a DG to target a specific position. start->step1 step2 Step 2: Select an Appropriate Catalyst System - Match the metal and ligand to the DG and desired transformation. step1->step2 step3 Step 3: Optimize Reaction Conditions - Modify solvent, temperature, and additives. step2->step3 step4 Step 4: Consider Steric and Electronic Factors - Analyze substrate and reagent properties. step3->step4 end End: Improved Regioselectivity step4->end

Caption: A stepwise workflow for troubleshooting poor regioselectivity in indane C-H functionalization.

Detailed Troubleshooting Steps:

  • Step 1: Employ a Directing Group Strategy.

    • Rationale: Directing groups are moieties that coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond, thereby overriding the inherent reactivity of other positions.[1][2] This is a powerful strategy to achieve high regioselectivity.[3][4]

    • Action: Introduce a suitable directing group onto the indane scaffold. The choice of directing group will determine the site of functionalization. For instance, an imine directing group can facilitate ortho-alkylation.[5]

  • Step 2: Select a Compatible Catalyst System.

    • Rationale: The choice of metal catalyst and ligands is crucial and must be compatible with the directing group. Different metal centers and ligand environments can favor different C-H activation pathways.[6][7]

    • Action: For chelation-assisted C-H activation, rhodium and palladium catalysts are commonly employed.[5][8] For example, a rhodium-based catalyst like Wilkinson's catalyst can be effective for the intramolecular annulation of aryl ketimines to form indane derivatives.[5]

  • Step 3: Optimize Reaction Conditions.

    • Rationale: Solvent polarity, temperature, and the presence of additives can significantly influence the reaction pathway and, consequently, the regioselectivity.[9]

    • Action: Conduct a systematic screen of solvents with varying polarities. Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable product.

  • Step 4: Analyze Steric and Electronic Effects.

    • Rationale: The inherent electronic properties and steric bulk of both the indane substrate and the incoming reagent play a significant role in determining the site of reaction.[10][11] Electron-donating or withdrawing groups on the aromatic ring will influence the reactivity of the different positions.[12][13]

    • Action: Consider the electronic nature of any existing substituents on the indane ring. Sterically bulky reagents may favor reaction at less hindered positions.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I selectively functionalize the C4 position of the indane aromatic ring?

A1: Selective functionalization at the C4 position of an indole, a related heterocyclic system, has been achieved using a directing group strategy. A similar approach can be adapted for indane. Installing a pivaloyl group at a suitable position on the indane scaffold can direct palladium-catalyzed arylation to the C4 position.[14][15] The mechanism likely involves the coordination of the palladium catalyst to the pivaloyl group, followed by C-H activation at the sterically accessible C4 position.[16]

Q2: I am struggling to achieve functionalization at the benzylic (C1) position without affecting the aromatic ring. What strategies can I employ?

A2: Achieving selective benzylic functionalization requires a catalyst system that preferentially activates C(sp³)–H bonds over C(sp²)–H bonds. One approach is to use a rhodium catalyst for diastereospecific and regioselective silylation of a methyl C-H bond in an indane derivative.[17][18] This demonstrates that with the right catalyst and substrate design, selective functionalization of the aliphatic portion of the indane is possible.

Q3: My reaction yields a mixture of C5 and C6 functionalized indane. How can I improve the selectivity for one over the other?

A3: Differentiating between the C5 and C6 positions is challenging due to their similar electronic environments. In the context of indoles, the choice of catalyst has been shown to switch the selectivity between C6 and C7 arylation.[14] A similar principle could be applied to indane. For example, a palladium catalyst might favor one position, while a copper catalyst could favor the other, potentially due to different coordination geometries in the transition state.[14][15] A systematic screening of different transition metal catalysts and ligands is recommended.

Q4: Can I use a transient directing group for indane functionalization to avoid extra synthesis steps?

A4: Yes, the use of transient directing groups is an emerging and efficient strategy in C-H functionalization.[3] These groups are formed in situ, direct the desired transformation, and are subsequently cleaved under the reaction conditions, avoiding separate installation and removal steps. While specific examples for indane are still developing, the principles established for other aromatic systems, such as the use of amino acids to form transient imine directing groups, could be explored for indane functionalization.

Q5: What is the role of oxidants in palladium-catalyzed C-H activation/annulation reactions to form indane scaffolds?

A5: In many palladium-catalyzed C-H activation reactions, the catalytic cycle involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) couple. Oxidants are often necessary to regenerate the active catalytic species. For instance, in the construction of indane scaffolds via annulation reactions, an oxidant like tert-butyl hydrogen peroxide can facilitate a Pd(II)/Pd(IV) catalytic cycle.[19] The choice and stoichiometry of the oxidant can be critical for reaction efficiency and can sometimes influence the regioselectivity.

Section 3: Data and Protocols

Table 1: Comparison of Catalyst Systems for Regioselective Indole Functionalization (Adaptable for Indane)
Target PositionDirecting GroupCatalyst SystemArylating AgentOxidantReference
C4C3-PivaloylPd(PPh₃)₂Cl₂Ar-IAg₂O[14][16]
C5C3-PivaloylCuTcAr₂I⁺BF₄⁻-[14]
C6N-P(O)tBu₂Copper CatalystAr-X-[14][15]
C7N-P(O)tBu₂Pd(OAc)₂Ar-B(OH)₂Cu(OTf)₂/Ag₂O/CuO[20]

This table provides examples from indole chemistry that can serve as a starting point for developing regioselective functionalization methods for the indane scaffold.

Experimental Protocol: General Procedure for Palladium-Catalyzed C4-Arylation of a C3-Pivaloyl Indole (Adaptable for Indane)
  • To an oven-dried reaction vessel, add the C3-pivaloyl indole substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol %), and Ag₂O (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Mechanistic Insights and Visualizations

Chelation-Assisted C-H Activation

substrate Substrate with Directing Group (DG) intermediate1 Coordination Complex substrate->intermediate1 catalyst Metal Catalyst (e.g., Pd(II)) catalyst->intermediate1 intermediate2 Cyclometalated Intermediate intermediate1->intermediate2 C-H Activation intermediate3 Oxidative Addition or Transmetalation Product intermediate2->intermediate3 reagent Coupling Partner reagent->intermediate3 product Functionalized Product intermediate3->product Reductive Elimination catalyst_regen Regenerated Catalyst product->catalyst_regen catalyst_regen->catalyst

Caption: A generalized workflow for chelation-assisted C-H functionalization.

This diagram illustrates the general mechanism for directing group-assisted C-H functionalization. The directing group on the substrate coordinates to the metal catalyst, leading to the formation of a cyclometalated intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination affords the functionalized product and regenerates the active catalyst.

References

  • Chen, J., Shi, Z., Ma, S., & Zhang, Y. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, 23(19), 7359–7363. [Link]

  • Chen, J., Shi, Z., Ma, S., & Zhang, Y. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. PubMed. [Link]

  • Various Authors. (2015).
  • Various Authors. (2021). Cobalt-Catalyzed C–H Activation and [3 + 2] Annulation with Allenes: Diastereoselective Synthesis of Indane Derivatives. Organic Letters. [Link]

  • Various Authors. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Various Authors. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Various Authors. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Various Authors. (n.d.). Palladium-catalyzed tandem Heck reaction/C-H functionalization - Preparation of spiro-indane-oxindoles. Academia.edu.
  • Various Authors. (n.d.). (a) Example of late-stage functionalization regioselectivity issues on...
  • Various Authors. (n.d.). SCHEME 23.3 Chelate-assisted C-H activation. DG, directing group.
  • Various Authors. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. [Link]

  • Various Authors. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]

  • Various Authors. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]

  • Various Authors. (n.d.). Rh-Catalyzed regioselective C–H activation and C–C bond formation: synthesis and photophysical studies of indazolo[2,3-a]quinolines. Organic Chemistry Frontiers (RSC Publishing).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Overcoming regioselectivity and accessibility challenges in aryne methodology. ProQuest.
  • Various Authors. (n.d.). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.
  • Various Authors. (2026). The Journal of Organic Chemistry Ahead of Print.
  • Various Authors. (n.d.). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry (RSC Publishing).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Steric effects. Wikipedia. [Link]

  • Various Authors. (2024). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2). ACS Publications. [Link]

  • Various Authors. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC.
  • Various Authors. (n.d.). Directing Groups in SE Ar. University of Calgary.
  • Various Authors. (2025). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. MDPI. [Link]

  • Various Authors. (n.d.). Challenges in achieving regioselectivity in transition‐metal‐catalyzed...
  • Various Authors. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PMC. [Link]

  • Various Authors. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. [Link]

  • Various Authors. (n.d.).
  • Various Authors. (n.d.). C4–H indole functionalisation: precedent and prospects. RSC Publishing.
  • Various Authors. (2023). Heterogeneous Metal-catalyzed C-H Functionalization Reactions: The Environmentally Benign Pathway for Industrial Applications. NanoWorld Journal. [Link]

  • Various Authors. (2021). Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. ACS Publications. [Link]

  • Various Authors. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Various Authors. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Various Authors. (2021). Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. ResearchGate. [Link]

  • Various Authors. (n.d.). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PMC.
  • Various Authors. (2024). Catalyst Design for Rh-Catalyzed Arene and Alkane C–H Borylation: The NHC Affects the Induction Period, and Indenyl is Superior to Cp. Organometallics. [Link]

Sources

Validation & Comparative

Navigating the Kinome: A Comparative Guide to Assessing Off-Target Effects of Novel Compounds like 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity with Novel Chemical Entities

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Novel chemical entities, such as 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine , represent uncharted territory. While public records detail its synthesis and that of its precursors, such as 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one[1][2], a critical gap in knowledge exists: its interaction profile across the human kinome. The 2,3-dihydro-1H-inden-1-amine scaffold has been explored for biological activity, notably as selective monoamine oxidase B (MAO-B) inhibitors for Parkinson's disease[3][4]. However, this does not preclude interactions with other enzyme families, particularly protein kinases.

Protein kinases, comprising over 500 members, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer[5][6]. Consequently, they are a major class of drug targets. The high structural conservation of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target effects where a drug inhibits unintended kinases[5][7]. Such promiscuity can result in unforeseen toxicities or even polypharmacology, where off-target effects contribute to therapeutic efficacy[8]. Therefore, for a novel compound like this compound, comprehensive kinase selectivity profiling is not just a regulatory formality but a fundamental step in understanding its biological activity and therapeutic potential.

This guide provides a comparative overview of the essential methodologies used to conduct kinase panel screening. As no public data exists for the titular compound, we will use this as a case study to underscore the importance of these techniques. We will compare the "gold standard" radiometric assays with modern luminescence-based methods, provide detailed experimental protocols, and explain the rationale behind key experimental choices, empowering researchers to effectively characterize their novel compounds.

The Imperative of Kinase Profiling

Early-stage assessment of a compound's kinase selectivity is a critical risk mitigation strategy in drug discovery.[7] Identifying off-target interactions early allows for chemical modifications to improve selectivity or, conversely, to explore new therapeutic indications.[9][10] For instance, derivatives of the related 2-benzylidene-2,3-dihydro-1H-inden-1-one scaffold have been identified as inhibitors of GSK3β, a kinase implicated in Alzheimer's disease.[11] This highlights the potential for this chemical class to interact with kinases and underscores the necessity of broad, empirical screening. A lack of selectivity can confound the interpretation of phenotypic data and lead to the costly failure of drug candidates in later clinical stages.[5]

The core principle of kinase profiling is to screen a compound against a large, representative panel of kinases to determine its inhibitory activity. This data is typically expressed as the half-maximal inhibitory concentration (IC50) or percent inhibition at a fixed concentration.

Comparative Analysis of Kinase Assay Platforms

The choice of assay platform is a critical decision in planning a kinase profiling screen. The two most prevalent methodologies are radiometric assays and luminescence-based assays, each with distinct advantages and disadvantages.

FeatureRadiometric Assay (e.g., ³³P-ATP Filter Binding)Luminescence Assay (e.g., ADP-Glo™)
Principle Measures the direct transfer of a radiolabeled phosphate (³³P) from ATP to a substrate.[12]Measures the amount of ADP produced in the kinase reaction via a coupled enzyme system that generates light.[13][14]
Sensitivity Very high; considered the "gold standard" for its direct and sensitive detection.[12]High sensitivity, with a broad dynamic range suitable for detecting both potent and weak inhibitors.
Universality Truly universal, as it does not rely on specific antibodies or modified substrates.[12]Highly universal, as it detects ADP, a common product of all kinase reactions.[14]
Safety & Handling Requires specialized licenses and handling procedures for radioactive isotopes; generates radioactive waste.[15]Non-radioactive, simplifying handling, setup, and disposal.
Throughput Can be high-throughput, but handling and washing steps can be more labor-intensive.[16]Homogeneous "add-and-read" format is highly amenable to high-throughput automation.[13]
Interference Low potential for compound interference with the detection method.Potential for interference from compounds that absorb light or inhibit the coupling enzymes (e.g., luciferase).
Cost Can be expensive due to the cost of radioisotopes and waste disposal.[15]Reagent costs can be significant, but savings are made on waste disposal and regulatory compliance.
Expert Recommendation

For initial, broad kinase panel screening, the ADP-Glo™ Luminescence Assay offers an excellent balance of universality, sensitivity, and operational efficiency. Its non-radioactive, homogeneous format is ideal for high-throughput applications and avoids the logistical and safety burdens of radiometric methods. The Radiometric Assay remains the gold standard for its direct measurement principle and is invaluable for validating key findings, studying enzyme kinetics in detail, and for situations where compound interference with the luminescence system is a concern.[12][15]

Experimental Methodologies

A self-validating experimental design is crucial for trustworthy results. Below are detailed, step-by-step protocols for performing both a luminescence-based and a radiometric kinase assay.

Methodology 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted from the Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay.[13][17][18] The principle involves two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then quantified in a luciferase reaction that produces a luminescent signal.[18]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 100x stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

    • Dilute each concentration into the appropriate assay buffer to a 4x final assay concentration. The final DMSO concentration in the kinase reaction should be kept constant and typically below 1%.

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 5 µL of the 4x compound solution or vehicle control (assay buffer with the same DMSO concentration).

    • Add 5 µL of a 4x solution containing the kinase substrate and ATP in kinase reaction buffer.

    • Initiate the reaction by adding 10 µL of a 2x kinase solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This reagent contains an ATPase that terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back to ATP and provides luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Data is typically converted to percent inhibition relative to vehicle (high signal) and no-enzyme (low signal) controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic curve.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare Compound (e.g., 5-Bromo-7-fluoro-2,3-dihydro- 1H-inden-1-amine) Dilutions Reaction 3. Add Compound, Substrate/ATP & Kinase to 384-well plate. Incubate for 60 min. Compound->Reaction Reagents 2. Prepare Kinase, Substrate & ATP Solutions Reagents->Reaction Stop 4. Add ADP-Glo™ Reagent. (Stops reaction, depletes ATP) Incubate for 40 min. Reaction->Stop Kinase reaction produces ADP Detect 5. Add Kinase Detection Reagent. (Converts ADP to ATP, generates light) Incubate for 30 min. Stop->Detect Only ADP remains Read 6. Read Luminescence (Plate Luminometer) Detect->Read Light signal proportional to ADP Analysis 7. Calculate % Inhibition & Determine IC50 Read->Analysis

Caption: Workflow of the ADP-Glo™ luminescence kinase assay.

Methodology 2: Radiometric (³³P) Filter Binding Assay

This protocol describes a classic method for measuring kinase activity, valued for its directness and robustness.[12][16] The assay quantifies the transfer of a ³³P-labeled gamma-phosphate from ATP to a peptide or protein substrate. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured.

Step-by-Step Protocol:

  • Master Mix Preparation:

    • Prepare a master mix containing kinase reaction buffer, the specific substrate, cofactors (e.g., MgCl₂, MnCl₂), and unlabeled ATP. The concentration of ATP should be at or near its Km for the specific kinase to ensure robust activity.[16]

    • Spike the master mix with [γ-³³P]-ATP. A typical amount is 0.5-1.0 µCi per reaction.

  • Compound Plating:

    • Dispense 1 µL of serially diluted compound in DMSO into the wells of a microplate.

  • Kinase Reaction:

    • Add a solution of the specific kinase enzyme to the master mix.

    • Initiate the reaction by dispensing the kinase-containing master mix into the wells with the pre-spotted compound.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes).

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper).[16][19] The charged peptide/protein substrate will bind to the paper.

    • Immediately immerse the filter mat in a wash solution (e.g., 0.75% phosphoric acid) to stop the reaction and remove unincorporated [γ-³³P]-ATP.

  • Washing:

    • Wash the filter mat multiple times (e.g., 3-4 times for 5 minutes each) in the wash solution with gentle agitation to reduce background signal.

    • Perform a final rinse with acetone to facilitate drying.

  • Data Acquisition:

    • Allow the filter mat to dry completely.

    • Place the dry mat in a cassette with a phosphor screen and expose for several hours to overnight.

    • Image the screen using a phosphorimager to quantify the radioactivity in each spot.[16] Alternatively, spots can be punched out, placed in scintillation vials with scintillation fluid, and counted in a scintillation counter.[19]

    • Calculate IC50 values as described for the luminescence assay.

Workflow for Radiometric Kinase Assay

Radiometric_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_capture Capture & Wash cluster_analysis Data Acquisition & Analysis Compound 1. Prepare Compound Dilutions in DMSO Reaction 3. Add Kinase to Master Mix & Initiate Reaction in Plate. Incubate at 30°C. Compound->Reaction MasterMix 2. Prepare Master Mix (Buffer, Substrate, ATP, [γ-³³P]-ATP) MasterMix->Reaction Spot 4. Spot Reaction onto Phosphocellulose Filter Reaction->Spot ³³P transferred to substrate Wash 5. Wash Filter to Remove Unincorporated [γ-³³P]-ATP Spot->Wash Dry 6. Dry Filter Mat Wash->Dry Image 7. Expose to Phosphor Screen & Image Dry->Image Analysis 8. Quantify Radioactivity & Determine IC50 Image->Analysis

Caption: Workflow of the [γ-³³P]-ATP radiometric filter binding assay.

Interpreting the Data: Beyond IC50

The output of a kinase panel screen is a selectivity profile, often visualized as a dendrogram or "kinome map." This provides a global view of the compound's interactions. A highly selective inhibitor will show potent activity against its intended target with minimal inhibition of other kinases. A promiscuous compound will inhibit multiple kinases, often across different families.[7]

For a novel compound like this compound, the initial screen would likely be performed at a single high concentration (e.g., 1 or 10 µM) to identify any potential "hits." Kinases showing significant inhibition (>50-80%) would then be subjected to full IC50 determination to quantify the compound's potency. This data is crucial for guiding the next steps in the drug discovery process, whether it's optimizing for selectivity or investigating the potential of a multi-targeted profile.

Conclusion

While the specific kinase off-target effects of this compound remain to be determined, the path to elucidating its kinome-wide activity is well-established. The choice between a high-throughput, non-radioactive platform like ADP-Glo™ and the gold-standard radiometric assay depends on the specific goals of the study, available resources, and the stage of the drug discovery project. For an initial broad assessment of a novel compound, the efficiency and safety of luminescence-based methods are highly advantageous. Regardless of the platform chosen, rigorous, systematic profiling is an indispensable tool for characterizing new chemical entities, ensuring a deep understanding of their biological effects and paving the way for the development of safer, more effective medicines.

References

  • A high-throughput radiometric kinase assay. PMC. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • Targeted kinase selectivity from kinase profiling data. PubMed. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Science. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. PubMed. [Link]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. ResearchGate. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM. [Link]

  • (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. PubChem. [Link]

  • Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors. PMC. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of novel molecular scaffolds is paramount. 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine stands as a valuable building block, its unique substitution pattern offering a versatile platform for the exploration of new chemical entities. This guide provides a detailed, head-to-head comparison of two distinct synthetic pathways to this target molecule, offering field-proven insights and experimental data to inform your synthetic strategy.

At the core of each synthetic approach lies the construction of the key intermediate, 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. The subsequent conversion of this indanone to the desired primary amine presents a second critical juncture where methodological choices can significantly impact yield, purity, and scalability. This guide will dissect two primary strategies for each of these stages, providing a comprehensive analysis to aid researchers in selecting the optimal route for their specific needs.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

The formation of the indanone ring is most effectively achieved via an intramolecular Friedel-Crafts acylation. Here, we compare two common approaches starting from different commercially available precursors.

Route 1: Friedel-Crafts Cyclization of 3-(3-Bromo-5-fluorophenyl)propanoic Acid

This classical approach relies on the cyclization of a pre-formed 3-arylpropanoic acid. The success of this reaction hinges on the choice of a strong acid catalyst to promote the intramolecular electrophilic aromatic substitution.

Scientific Rationale: The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring deactivates it towards electrophilic attack. Therefore, a potent Brønsted or Lewis acid is required to generate a sufficiently electrophilic acylium ion from the carboxylic acid and drive the cyclization to completion. Polyphosphoric acid (PPA) or strong Lewis acids like aluminum chloride are typically employed.

Experimental Protocol: Synthesis of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Cyclization

  • Preparation of 3-(3-Bromo-5-fluorophenyl)propanoic acid: This starting material can be synthesized from 3,5-dibromofluorobenzene via a Heck reaction with acrylic acid followed by reduction, or through other standard multi-step sequences.

  • Cyclization: To a mechanically stirred solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) (3.0-5.0 eq) portion-wise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently heated to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Route 2: Multi-step Synthesis Starting from 2-Bromo-4-fluoroaniline

An alternative strategy involves building the propanoic acid side chain onto a pre-functionalized aniline derivative, followed by cyclization. This route offers flexibility in introducing substituents.

Scientific Rationale: This pathway leverages the reactivity of the aniline starting material to construct the necessary carbon framework. The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of the amino group to a diazonium salt, which can then be displaced to introduce the propionitrile group. Subsequent hydrolysis and cyclization yield the desired indanone.

Experimental Protocol: Multi-step Synthesis of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

  • Diazotization of 2-Bromo-4-fluoroaniline: 2-Bromo-4-fluoroaniline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is slowly added to a solution of copper(I) cyanide (1.2 eq) to yield 3-bromo-5-fluorobenzonitrile.

  • Hydrolysis to Carboxylic Acid: The benzonitrile is then hydrolyzed to 3-bromo-5-fluorobenzoic acid using acidic or basic conditions.

  • Formation of 3-(3-Bromo-5-fluorophenyl)propanoic acid: The benzoic acid is then converted to the corresponding propanoic acid derivative through a series of standard organic transformations (e.g., reduction to the benzyl alcohol, conversion to the benzyl chloride, and reaction with a malonic ester followed by hydrolysis and decarboxylation).

  • Friedel-Crafts Cyclization: The resulting 3-(3-bromo-5-fluorophenyl)propanoic acid is then cyclized using a strong acid catalyst as described in Route 1.

Head-to-Head Comparison of Indanone Synthesis Routes

FeatureRoute 1: Friedel-Crafts CyclizationRoute 2: Multi-step Synthesis from Aniline
Starting Material Availability 3-(3-Bromo-5-fluorophenyl)propanoic acid may require custom synthesis.2-Bromo-4-fluoroaniline is more readily available.
Number of Steps Fewer steps if the starting acid is available.Multi-step, increasing complexity and potential for yield loss.
Scalability Generally scalable, dependent on the efficiency of the cyclization step.More complex to scale up due to the multiple transformations.
Control of Regiochemistry Excellent, as the cyclization is directed by the position of the propanoic acid side chain.Excellent, as the substitution pattern is established early in the synthesis.
Potential Challenges Harsh acidic conditions may not be compatible with sensitive functional groups.Diazotization and cyanation reactions require careful temperature control and handling of toxic reagents.

Part 2: Conversion of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one to the Amine

Once the key indanone intermediate is in hand, the final step is the introduction of the primary amine group. We will compare two robust and widely used methods for this transformation.

Route A: One-Pot Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of amines from ketones. This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.

Scientific Rationale: The reaction proceeds through the initial formation of a hemiaminal intermediate upon reaction of the ketone with an ammonia source. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride-based reducing agent. The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting ketone.[1]

Experimental Protocol: Reductive Amination of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

  • To a solution of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a source of ammonia, such as ammonium acetate or aqueous ammonia (excess).

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • The mixture is stirred at room temperature to allow for imine formation.

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is then added portion-wise.

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched, and the product is isolated through standard work-up procedures, including extraction and purification by column chromatography.

Route B: Oxime Formation and Subsequent Reduction

This two-step approach involves the conversion of the ketone to an oxime, which is then reduced to the primary amine. This method offers an alternative to direct reductive amination, particularly when direct amination proves challenging.

Scientific Rationale: The ketone readily reacts with hydroxylamine to form a stable oxime intermediate. The C=N bond of the oxime can then be reduced to a C-N single bond using a variety of reducing agents. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal catalyst.

Experimental Protocol: Synthesis of this compound via Oxime Reduction

  • Oxime Formation: To a solution of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in a solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., pyridine or sodium acetate). The mixture is stirred, often with gentle heating, until the reaction is complete. The oxime product can be isolated after work-up.

  • Oxime Reduction: The isolated oxime is dissolved in a suitable solvent (e.g., ethanol, methanol, or THF). A reducing agent is then added. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is stirred under a hydrogen atmosphere. For chemical reduction, a reagent like lithium aluminum hydride (LiAlH₄) is added carefully at low temperature.

  • After the reduction is complete, the catalyst is filtered off (for hydrogenation), or the reaction is carefully quenched (for hydride reduction).

  • The product is then isolated and purified using standard techniques.

Head-to-Head Comparison of Amination Routes

FeatureRoute A: Reductive AminationRoute B: Oxime Formation and Reduction
Number of Steps One-pot procedure.Two distinct steps.
Reagent Handling Sodium cyanoborohydride is toxic and requires careful handling. Sodium triacetoxyborohydride is a safer alternative.Hydroxylamine can be corrosive. Catalytic hydrogenation requires specialized equipment. LiAlH₄ is highly reactive and requires anhydrous conditions.
Reaction Conditions Generally mild conditions.Oxime formation is typically mild. Reduction conditions can vary from mild (catalytic hydrogenation) to harsh (LiAlH₄).
Yield and Purity Can be very high-yielding and clean.Often provides good to excellent yields over the two steps.
Scalability Readily scalable, especially with safer reducing agents.Catalytic hydrogenation is highly scalable. The use of LiAlH₄ on a large scale presents safety challenges.
Potential Challenges Incomplete imine formation can lead to the reduction of the starting ketone. Over-alkylation is generally not an issue for primary amine synthesis with an ammonia source.Isolation of the oxime intermediate adds a step. The reduction of the oxime can sometimes lead to side products.

Visualizing the Synthetic Pathways

To provide a clearer overview of the discussed synthetic strategies, the following diagrams illustrate the workflows.

Indanone_Synthesis cluster_0 Route 1: Friedel-Crafts Cyclization cluster_1 Route 2: Multi-step Synthesis A1 3-(3-Bromo-5-fluorophenyl)propanoic Acid B1 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one A1->B1 PPA or AlCl₃ A2 2-Bromo-4-fluoroaniline B2 Diazonium Salt A2->B2 NaNO₂, H⁺ C2 3-Bromo-5-fluorobenzonitrile B2->C2 CuCN D2 3-(3-Bromo-5-fluorophenyl)propanoic Acid C2->D2 Multi-step E2 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one D2->E2 PPA or AlCl₃

Caption: Synthetic routes to 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

Amine_Synthesis cluster_A Route A: Reductive Amination cluster_B Route B: Oxime Formation and Reduction Start 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one A_end This compound Start->A_end NH₃ source, NaBH₃CN or NaBH(OAc)₃ B_inter Indanone Oxime Start->B_inter NH₂OH·HCl B_end This compound B_inter->B_end H₂/Pd-C or LiAlH₄

Sources

"in vivo efficacy of 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine versus crizotinib"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between Crizotinib (the first-generation standard of care) and novel kinase inhibitors derived from the scaffold 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine .

Editorial Note: this compound is a chiral chemical intermediate (building block) used in the synthesis of next-generation small molecule inhibitors, particularly targeting kinases like c-Met and ALK , or metabolic targets like KHK . It is not a final drug product itself. This guide evaluates the in vivo efficacy of drug candidates synthesized from this scaffold (referred to herein as "Inden-1-amine Derivatives") against Crizotinib, focusing on the structural advantages this moiety confers (e.g., CNS penetration, potency against resistance mutations).

Executive Summary

FeatureCrizotinib (Standard of Care)Inden-1-amine Derivatives (Novel Candidates)
Drug Class Type I ATP-competitive Inhibitor (ALK/ROS1/MET)Next-Gen Kinase Inhibitor Scaffold (Type I/II)
Key Structural Feature 2-aminopyridine / PiperidineChiral 5-bromo-7-fluoro-indan-1-amine core
Primary Indication NSCLC (ALK+, ROS1+, MET exon 14)NSCLC (Resistance Mutations), Metabolic Disorders
CNS Penetration Poor (P-gp substrate)Designed for high CNS penetrance (Scaffold dependent)
Resistance Profile Susceptible to G1202R (ALK), D1228V (MET)Potential activity against solvent-front mutations
In Vivo Efficacy High in sensitive models; low in CNS/Resistance modelsPotentially superior in intracranial & resistant models

Mechanism of Action & Structural Logic

Crizotinib (The Baseline)

Crizotinib binds to the ATP-binding pocket of ALK, ROS1, and c-Met. It stabilizes the kinase in an active conformation (Type I). However, its bulky 2,6-dichloro-3-fluorophenyl moiety creates steric clashes with solvent-front mutations (e.g., ALK G1202R), leading to resistance.

Inden-1-amine Derivatives (The Challenger)

The This compound scaffold offers three critical advantages for drug design:

  • Chirality: The (R)- or (S)-amine allows for precise orientation within the ATP pocket, maximizing hydrogen bonding with the hinge region (e.g., Met1199 in ALK).

  • Rigidity: The fused indane ring restricts conformational entropy, potentially improving binding affinity (

    
    ) compared to flexible linear chains.
    
  • Halogenation: The 5-bromo and 7-fluoro substitutions provide handles for further functionalization (e.g., cross-coupling) and modulate lipophilicity for better Blood-Brain Barrier (BBB) penetration.

Mechanistic Pathway Diagram

MechanismComparison cluster_Crizotinib Crizotinib (Standard) cluster_Inden Inden-1-amine Derivative Target Target Kinase (ALK / c-Met) ATP ATP Binding Pocket ATP->Target Inhibits Signaling Criz Crizotinib Criz_Bind Type I Binding (U-shaped) Criz->Criz_Bind Criz_Bind->ATP Competes Resist Resistance (G1202R Mutation) Resist->Criz_Bind Blocks Binding Scaffold 5-Bromo-7-fluoro- inden-1-amine Novel_Drug Novel Inhibitor Scaffold->Novel_Drug Synthesis Improved_Bind Optimized H-Bonding & Lipophilicity Novel_Drug->Improved_Bind Improved_Bind->ATP High Affinity Improved_Bind->Resist Overcomes?

Caption: Comparison of binding modes. The Inden-1-amine scaffold enables the design of inhibitors that can bypass steric hindrance caused by resistance mutations.

In Vivo Efficacy Comparison

To objectively compare a drug derived from this scaffold against Crizotinib, the following in vivo parameters are critical. Data is synthesized from standard preclinical benchmarks for ALK/MET inhibitors.

A. Tumor Growth Inhibition (TGI)
  • Model: NCI-H3122 (EML4-ALK) or Karpas-299 (NPM-ALK) Xenografts.

  • Protocol: Mice bearing ~200 mm³ tumors are randomized.

  • Crizotinib: 25-50 mg/kg QD (Daily). Result: Complete Regression (CR) in sensitive models.

  • Inden-1-amine Derivative: Dosed at equimolar levels (e.g., 10-30 mg/kg QD).

    • Success Criteria: Must achieve TGI > 90% or CR. If the derivative shows superior duration of response (DOR) after treatment cessation, it is superior.

B. Intracranial Efficacy (CNS Metastasis)
  • Model: Luciferase-tagged H3122 intracranial implantation.

  • Crizotinib: Poor BBB penetration (CSF/Plasma ratio < 0.01). Minimal effect on intracranial tumor burden.

  • Inden-1-amine Derivative:

    • Hypothesis: The fluorinated indane core increases lipophilicity.

    • Success Criteria: Significant reduction in bioluminescence (flux) compared to vehicle and Crizotinib.

C. Efficacy Against Resistance Mutations
  • Model: Ba/F3 cells expressing ALK-G1202R or c-Met-D1228V implanted in mice.

  • Crizotinib: Minimal TGI (< 30%).

  • Inden-1-amine Derivative:

    • Success Criteria: TGI > 50%. This demonstrates the structural advantage of the compact indane core in avoiding steric clashes.

Summary Data Table (Hypothetical Benchmark)
MetricCrizotinib (50 mg/kg)Inden-1-amine Derivative (30 mg/kg)
Primary TGI (H3122) 98% (Regression)>95% (Regression)
Intracranial TGI ~10%Target: >60%
Resistance TGI (G1202R) <20%Target: >50%
Plasma Half-life (

)
~4-6 hoursScaffold dependent (Target: >8h)

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Efficacy Study

Objective: Determine TGI relative to Crizotinib.

  • Cell Culture: Expand NCI-H3122 cells in RPMI-1640 + 10% FBS.

  • Implantation: Inject

    
     cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-8 week old BALB/c nude mice.
    
  • Randomization: When tumors reach 150-200 mm³, randomize mice into 3 groups (n=8/group):

    • Vehicle: (e.g., 0.5% Methylcellulose).

    • Crizotinib: 25 mg/kg, PO, QD.

    • Test Compound: (Inden-1-amine derivative), 25 mg/kg, PO, QD.

  • Dosing: Treat for 21 days. Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Analysis: Calculate %TGI =

    
    .
    
Protocol 2: Synthesis of Test Compound (General)

Objective: Convert the intermediate into a bioactive inhibitor.

  • Starting Material: (R)-5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine HCl (CAS: 1443238-61-6).

  • Coupling: React amine with a heteroaryl chloride (e.g., chloropyrimidine or chlorotriazine) via

    
     or Buchwald-Hartwig amination.
    
  • Functionalization: Use the 5-bromo handle for Suzuki-Miyaura coupling to attach a solubilizing tail (e.g., pyrazole-piperidine).

  • Purification: HPLC to >95% purity before in vivo use.

Safety & Toxicity Profile

  • Crizotinib: Known issues include visual disturbances (retinal flashes), QT prolongation, and hepatotoxicity.

  • Inden-1-amine Derivatives:

    • Metabolic Stability: The 7-fluoro substituent often blocks metabolic soft spots, potentially reducing clearance and hepatotoxic metabolites.

    • Selectivity: The rigidity of the indane core may reduce off-target binding (e.g., to IGF-1R), potentially lowering toxicity.

Visualization: Synthesis & Evaluation Workflow

Workflow cluster_Testing In Vivo Comparison Start Intermediate: 5-Bromo-7-fluoro-inden-1-amine Synth Chemical Synthesis (Coupling & Functionalization) Start->Synth Candidate Novel Kinase Inhibitor (Candidate) Synth->Candidate Exp Exp: Candidate Candidate->Exp Control Control: Crizotinib Model Xenograft Model (H3122 / G1202R) Control->Model Exp->Model Outcome Efficacy Readout: TGI, Survival, CNS Penetration Model->Outcome

Caption: Workflow transforming the intermediate into a drug candidate for head-to-head comparison with Crizotinib.

References

  • World Intellectual Property Organization. (2022). KHK Inhibitors and Methods of Use.[1] WO2022212194A1. (Demonstrates the use of this compound as a key intermediate). Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. Link

  • PubChem. (2024). Compound Summary: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: 5-bromo-7-fluoro-1H-indole / Inden-1-amine derivatives.[1][2]Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine, a halogenated aromatic amine, demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and risk mitigation. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—containing an aromatic amine, a bromine atom, and a fluorine atom—provides a clear basis for a robust hazard assessment and corresponding safety protocols.

Hazard Assessment: Understanding the Intrinsic Risks

The molecular structure of this compound dictates its potential hazards. Aromatic amines as a class are known for their potential toxicity, and halogenation can further modify a compound's reactivity and biological activity.[1][2]

Key Potential Hazards:

  • Dermal Toxicity and Absorption: Aromatic amines can be absorbed through the skin.[1]

  • Skin and Eye Irritation: Similar halogenated compounds are classified as skin and eye irritants, with some causing serious eye damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory system.[4][5][6]

  • Toxicity upon Ingestion: Many related compounds are harmful if swallowed.[3]

Given these potential risks, a comprehensive PPE strategy is not merely recommended; it is imperative.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. All operations involving this compound should, at a minimum, be conducted within a certified chemical fume hood to ensure adequate ventilation.[7][8]

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splashes, particularly when handling solutions, necessitates more robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes.

  • Recommended for High-Risk Operations: For tasks with a higher splash potential (e.g., large-scale reactions, spill cleanup), a full-face shield worn over safety goggles is required to protect against splashes to the entire face.[9]

Hand Protection

Gloves are the primary barrier against dermal absorption. The choice of material is critical. While polyvinyl chloride (PVC) gloves offer little protection against chemical exposure, thicker nitrile or neoprene gloves are generally recommended.[9]

  • Material: Use powder-free nitrile gloves. Powder can absorb chemical particles, leading to wider contamination.[9]

  • Thickness: A minimum thickness of 4 mil is recommended for incidental contact. For extended handling or immersion, heavier-duty gloves (e.g., 8 mil) are preferable.

  • Practice: Always double-glove. This provides a critical safety layer in case of a tear or degradation of the outer glove. Gloves should be changed every 30-60 minutes or immediately if contamination is known or suspected.[9] Use proper glove removal techniques to avoid skin contact with the outer surface.[7]

Body Protection

To prevent contact with skin and personal clothing, appropriate body protection is essential.

  • Standard Operations: A flame-resistant lab coat is the minimum requirement.

  • Procedures with Splash Potential: A chemically resistant apron over the lab coat provides an additional layer of protection.[10] For significant risk, a disposable, liquid-tight chemical splash suit should be considered.[11]

  • Footwear: Fully enclosed, chemically resistant footwear is mandatory. Protective boots may be required depending on the scale of the operation.[7]

Respiratory Protection

Engineering controls like a fume hood are the first line of defense. However, in situations where these controls may be insufficient (e.g., weighing large quantities of powder outside of a containment hood, spill cleanup), respiratory protection is necessary.

  • Requirement: A NIOSH-approved respirator with a particulate filter (N95, P100) is required for handling the solid compound. If vapors are a concern, a combination cartridge for organic vapors and particulates should be used.[3]

PPE Selection Matrix

For clarity, the following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatNIOSH-approved respirator (if not in a containment hood)
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required if in a fume hood
Running Reaction Safety GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Work-up/Purification Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required if in a fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Splash SuitNIOSH-approved respirator with appropriate cartridges

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check on the respirator.

  • Eye/Face Protection: Put on safety goggles and/or face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (The "Dirty to Clean" Principle)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Body Protection: Unfasten and remove the lab coat/apron, turning it inside out as you remove it.

  • Hand Hygiene: With the inner gloves still on, wash hands.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the critical sequence for donning and doffing PPE to minimize exposure risk.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Hand Hygiene Don2 2. Body Protection (Lab Coat/Apron) Don1->Don2 Don3 3. Respirator (If Required) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Gloves (Inner then Outer) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Body Protection Doff1->Doff2 Doff3 3. Wash Hands (with inner gloves) Doff2->Doff3 Doff4 4. Remove Eye/Face Protection Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Remove Inner Gloves Doff5->Doff6 Doff7 7. Final Hand Hygiene Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Effective PPE use is part of a larger safety ecosystem that includes engineering controls and proper disposal procedures.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setups, must be performed in a properly functioning chemical fume hood.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

Spill Response

In the event of a spill, evacuate the area and alert laboratory personnel. Cleanup should only be performed by trained individuals wearing the appropriate level of PPE as outlined in the selection matrix. Absorb the spill with an inert material and place it in a sealed, labeled container for disposal.

Waste Disposal

Proper segregation of waste is crucial for both safety and environmental compliance.

  • Chemical Classification: this compound is a halogenated organic compound.[12]

  • Waste Segregation: All waste streams containing this compound, including reaction residues and contaminated solvents, must be collected in a designated "Halogenated Organic Waste" container.[12][13][14] Never mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[8][15]

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the compound should be considered hazardous waste. Place it in a sealed, clearly labeled waste bag or container for disposal according to your institution's hazardous waste guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their chemical contents.[13][14]

The following diagram provides a clear decision-making process for waste segregation.

Waste_Disposal Start Waste Generated CheckHalogen Is it a Halogenated Organic Compound? Start->CheckHalogen HalogenWaste Collect in 'Halogenated Organic Waste' Container CheckHalogen->HalogenWaste Yes AqueousWaste Is it an Aqueous (Inorganic) Waste? CheckHalogen->AqueousWaste No NonHalogenWaste Collect in 'Non-Halogenated Organic Waste' Container AqueousWaste->NonHalogenWaste No (Non-Halogenated Organic) InorganicWaste Collect in 'Inorganic Aqueous Waste' Container AqueousWaste->InorganicWaste Yes

Caption: Hazardous Waste Segregation Flowchart.

By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely handle this compound, ensuring that your groundbreaking research is built on a foundation of uncompromised safety.

References

  • Hazardous Waste Segregation Guide. (n.d.). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Halogenation of aromatic amine compounds. (1991). Google Patents.
  • Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Safety Data Sheet - 2-Bromo-5-nitrothiazole. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet. (2024). BD Regulatory Documents. Retrieved from [Link]

  • Material Safety Data Sheet - ADDOCAT KE-9018 363D. (n.d.). Tri-iso. Retrieved from [Link]

  • Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2024). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - Brayco 599. (2024). Castrol. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

  • Making Amines. (n.d.). Chemguide. Retrieved from [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。